BAX-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-9-7-8-13(23-9)10(2)19-21-16-18-15-14(20-22-16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3,(H2,17,18,21,22)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZPGUGBDWVTQ-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of Bax Inhibitor-1 (BI-1) in Apoptosis Regulation
A Note on Nomenclature: The topic specified is "BAX-IN-1." Based on extensive database searches, it is highly probable that this is a typographical error for Bax Inhibitor-1 (BI-1) , also known as Transmembrane BAX Inhibitor Motif-containing protein 6 (TMBIM6) . This document will focus on BI-1, a well-characterized regulator of apoptosis.
Executive Summary
Bax Inhibitor-1 (BI-1) is a highly conserved, multi-pass transmembrane protein primarily localized in the endoplasmic reticulum (ER).[1] Initially identified for its ability to suppress Bax-induced apoptosis in yeast, BI-1 has emerged as a critical regulator of cell death and survival pathways, particularly in the context of ER stress.[2] This guide provides a comprehensive overview of the molecular mechanisms by which BI-1 regulates apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. The content is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting apoptosis.
Core Concepts: BI-1 and Apoptosis
Apoptosis is a form of programmed cell death essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[3] The intrinsic pathway is often triggered by cellular stress, such as the accumulation of unfolded proteins in the ER (ER stress).[3] BI-1 is a key player in the cellular response to ER stress, functioning as a cytoprotective protein that modulates several pro-survival pathways.[4][5]
Molecular Mechanisms of BI-1 in Apoptosis Regulation
BI-1's anti-apoptotic function is multifaceted, primarily revolving around its ability to mitigate ER stress and its downstream consequences.
Regulation of ER Stress and the Unfolded Protein Response (UPR)
BI-1 is a crucial negative regulator of the IRE1α branch of the Unfolded Protein Response (UPR).[6] Under prolonged ER stress, IRE1α can trigger apoptosis. BI-1 directly binds to the cytosolic domain of IRE1α, inhibiting its endoribonuclease activity.[3] This inhibition prevents the splicing of XBP1 mRNA and subsequent activation of pro-apoptotic signaling cascades.[3][6] Cells deficient in BI-1 exhibit a hyperactivation of IRE1α, leading to increased susceptibility to ER stress-induced apoptosis.[6]
Modulation of Calcium Homeostasis
BI-1 plays a significant role in regulating calcium (Ca²⁺) flux from the ER. It is believed to function as a Ca²⁺ leak channel, reducing the steady-state Ca²⁺ concentration within the ER lumen.[7][8] By lowering the amount of Ca²⁺ that can be released upon apoptotic stimuli (like thapsigargin), BI-1 prevents mitochondrial Ca²⁺ overload, a key trigger for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[8][9] Interestingly, BI-1's function appears to be downstream of or parallel to the pro-apoptotic proteins Bax and Bak, and it is required for the Ca²⁺-modulating effects of anti-apoptotic proteins like Bcl-XL.[7]
Control of Reactive Oxygen Species (ROS) Production
ER stress can lead to the accumulation of reactive oxygen species (ROS), which can further exacerbate cellular damage and trigger apoptosis. BI-1 mitigates ROS production through at least two mechanisms:
-
Disruption of the Microsomal Monooxygenase System: BI-1 can destabilize the complex formed by NADPH-P450 reductase (NPR) and cytochrome P450 2E1 (CYP2E1), a major source of ROS in the ER, thereby reducing electron transport and ROS generation.[4][7]
-
Upregulation of Antioxidant Responses: BI-1 can promote the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the transcription factor Nrf-2.[4]
Interaction with Bcl-2 Family Proteins
While BI-1 was named for its ability to inhibit Bax-induced cell death, it does not appear to interact directly with Bax.[2][3] Instead, BI-1 co-immunoprecipitates with anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-XL.[3] This interaction is thought to enhance the anti-apoptotic function of Bcl-2, possibly by localizing it to the ER membrane where it can more effectively counteract pro-apoptotic signals.[3]
Quantitative Data on BI-1 Function
The following tables summarize quantitative findings from various studies on BI-1, demonstrating its role in cell survival and apoptosis inhibition.
| Cell Type | Stress Inducer | BI-1 Manipulation | Observed Effect | Quantitative Value | Citation |
| Cardiomyocytes | Thapsigargin (3 µM) | Control | Cell Viability | 69.33 ± 4.63% | [10] |
| Cardiomyocytes | Thapsigargin (6 µM) | Control | Cell Viability | 44.52 ± 6.88% | [10] |
| Cardiomyocytes | Thapsigargin (3 µM) | Control | Apoptotic Cells | 26.47 ± 10.31% | [10] |
| Cardiomyocytes | Thapsigargin (6 µM) | Control | Apoptotic Cells | 50.87 ± 13.51% | [10] |
| MEFs | Tunicamycin (100 ng/ml) | BI-1 Knockout + shXBP-1 | Cell Death | Increased vs. BI-1 KO | [6] |
| MEFs | Nutrient Starvation (6h) | BI-1 Knockout | Cell Death | Dramatically protected vs. WT | [11] |
| MEFs | Tunicamycin (24h) | BI-1 Knockout | Cell Death | Enhanced vs. WT | [11] |
Table 1: Effect of BI-1 on Cell Viability and Apoptosis under ER Stress.
| Parameter | BI-1 Manipulation | Condition | Observation | Citation |
| ER Ca²⁺ Release | Overexpression | Thapsigargin treatment | Reduced releasable Ca²⁺ from the ER | [9] |
| ER Ca²⁺ Leak Rate | Overexpression | Resting cells | Higher rate of Ca²⁺ leakage from the ER | [7] |
| Resting [Ca²⁺]er | Overexpression | Resting cells | Lower resting ER Ca²⁺ levels | [7] |
| Resting [Ca²⁺]er | Knockout | Resting cells | Increased ER Ca²⁺ levels | [7] |
Table 2: Quantitative Effects of BI-1 on ER Calcium Homeostasis.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental procedures described in this guide are provided below using the DOT language for Graphviz.
Caption: BI-1's role in apoptosis regulation.
Caption: Co-Immunoprecipitation Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of BI-1 are provided below.
Co-Immunoprecipitation (Co-IP) for BI-1 and Bcl-2 Interaction
This protocol is designed to verify the physical interaction between BI-1 and Bcl-2 in mammalian cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a gentle lysis buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20) supplemented with protease inhibitors.[12]
-
Antibodies: Rabbit anti-BI-1, Mouse anti-Bcl-2, Rabbit IgG (isotype control), Mouse IgG (isotype control).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (same as lysis buffer).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis: Harvest cultured cells (e.g., HEK293T) and lyse them in ice-cold lysis buffer for 30 minutes on ice.[12][13]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[12]
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding.[12]
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-BI-1) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.[12]
-
Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold wash buffer.[12]
-
Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5 minutes to release the protein complexes.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using antibodies against BI-1 and Bcl-2.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[5]
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Induce apoptosis in your cell line of interest (e.g., using thapsigargin). Include an untreated control group. Harvest both adherent and suspension cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[5]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, an early event in apoptosis.
Materials:
-
JC-1 dye.
-
Cell culture medium.
-
Assay Buffer.[2]
-
FCCP or CCCP (positive control for depolarization).[2]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading).
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a positive control group treated with FCCP (e.g., 50 µM) and an untreated negative control.
-
JC-1 Staining: Prepare a working solution of JC-1 (e.g., 2 µM) in pre-warmed cell culture medium. Remove the old medium from the cells and add the JC-1 staining solution.[14]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[2][14]
-
Washing: Remove the staining solution and wash the cells once or twice with pre-warmed Assay Buffer.[2]
-
Analysis: Analyze the cells immediately using a fluorescence microscope, plate reader, or flow cytometer.
-
Healthy cells (high ΔΨm): Red fluorescence (J-aggregates, Ex/Em ~585/590 nm).
-
Apoptotic cells (low ΔΨm): Green fluorescence (JC-1 monomers, Ex/Em ~514/529 nm).
-
The ratio of red to green fluorescence is calculated to quantify the change in ΔΨm.
-
Detection of Intracellular ROS using DCFDA
2',7'–dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
DCFDA (or H2DCFDA) stock solution.
-
Phenol (B47542) red-free cell culture medium or PBS.
-
Positive control (e.g., H₂O₂ or Pyocyanin).[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (black, clear-bottom for plate reader assays).
-
Treatment: Treat cells with the experimental compound.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFDA working solution (e.g., 20 µM in serum-free medium) to the cells.[15]
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.[11]
-
Washing: Remove the DCFDA solution and wash the cells once with PBS.[11]
-
Measurement: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope (Ex/Em ~495/529 nm).[11]
Conclusion and Future Directions
Bax Inhibitor-1 is a critical pro-survival protein that integrates various cellular stress signals at the endoplasmic reticulum to regulate apoptosis. Its ability to modulate the UPR, calcium homeostasis, and ROS production makes it a compelling target for therapeutic intervention in diseases characterized by excessive ER stress and apoptosis, such as neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers. Future research should focus on elucidating the precise structural basis of BI-1's channel activity and its interactions with other proteins, which could pave the way for the development of small molecules that specifically modulate BI-1 function for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. 101.200.202.226 [101.200.202.226]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. The Characteristics of Bax Inhibitor-1 and its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. BAX Inhibitor-1 is a negative regulator of the ER stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. clyte.tech [clyte.tech]
- 9. BI-1 regulates an apoptosis pathway linked to endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermedin protects thapsigargin-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
The Indirect Structural Basis of BAX Regulation by BAX Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic protein BAX is a critical regulator of the intrinsic pathway of apoptosis. Its activation and subsequent oligomerization at the mitochondrial outer membrane lead to the release of cytochrome c and other pro-apoptotic factors, ultimately culminating in cell death. Consequently, the modulation of BAX activity is a key therapeutic target for a range of diseases, from cancer to neurodegenerative disorders. While the term "BAX-IN-1" is not prominently associated with a specific molecule in the scientific literature, it is highly probable that this refers to Bax Inhibitor-1 (BI-1) , an evolutionarily conserved, multi-transmembrane domain protein primarily localized to the endoplasmic reticulum (ER).
This technical guide provides an in-depth overview of the structural and functional relationship between BI-1 and BAX. It is crucial to note that, contrary to what a direct "interaction" might imply, current scientific evidence indicates that BI-1 does not physically bind to BAX. Instead, it regulates BAX's pro-apoptotic function through a sophisticated, indirect mechanism centered on the modulation of ER stress and calcium homeostasis, as well as through interactions with other members of the BCL-2 protein family.
The Indirect Mechanism of BAX Inhibition by BI-1
BI-1's cytoprotective function against BAX-mediated apoptosis is multifaceted and does not rely on direct physical interaction.[1][2] Instead, BI-1 acts as a crucial regulator of cellular stress pathways that converge on BAX activation. The primary mechanisms are:
-
Modulation of Endoplasmic Reticulum (ER) Calcium Homeostasis: BI-1 functions as a Ca2+ leak channel in the ER.[3] By promoting a lower steady-state concentration of Ca2+ in the ER lumen, BI-1 prevents the excessive efflux of Ca2+ into the cytoplasm upon cellular stress.[3][4] Elevated cytosolic Ca2+ is a known trigger for BAX activation and translocation to the mitochondria. Thus, by maintaining Ca2+ homeostasis, BI-1 mitigates a key signal for the initiation of BAX-dependent apoptosis.[4]
-
Interaction with Anti-apoptotic BCL-2 Family Proteins: BI-1 has been shown to physically interact with anti-apoptotic proteins such as BCL-2 and BCL-xL.[1][5] This interaction is thought to enhance the anti-apoptotic function of these proteins, which in turn can sequester pro-apoptotic BH3-only proteins or directly inhibit BAX activation.
-
Regulation of the Unfolded Protein Response (UPR): BI-1 is a negative regulator of the IRE1α branch of the UPR, a major ER stress sensor.[6][7] BI-1 can directly bind to IRE1α and inhibit its endoribonuclease activity.[8] Interestingly, BAX and BAK can also bind to and activate IRE1α.[1] By competing with BAX/BAK for IRE1α binding, BI-1 can dampen the pro-apoptotic signals emanating from the UPR.[1]
Signaling Pathway of BI-1 Mediated BAX Inhibition
The following diagram illustrates the key signaling pathways through which BI-1 indirectly inhibits BAX-mediated apoptosis.
References
- 1. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BAX inhibitor-1 is a Ca2+ channel critically important for immune cell function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Characteristics of Bax Inhibitor-1 and its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bax inhibitor-1, a mammalian apoptosis suppressor identified by functional screening in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAX Inhibitor-1 is a negative regulator of the ER stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 8. BAX inhibitor-1 regulates autophagy by controlling the IRE1α branch of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: BAX as a Therapeutic Target
An In-depth Technical Guide on the Discovery and Activity of Small-Molecule BAX Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "BAX-IN-1" is not a standardized designation for a specific molecule in the scientific literature reviewed. This guide will focus on a well-characterized, representative small-molecule BAX inhibitor, BAX Activation Inhibitor 1 (BAI1) , to fulfill the core requirements of the prompt. The chemical compound 2-((4-chlorobenzyl)sulfonyl)-N-(3,3-diphenylpropyl)acetamide was not identified as a BAX modulator in the reviewed literature.
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis. The intrinsic pathway of apoptosis is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro- and anti-apoptotic members.[1] A key executioner of this pathway is the pro-apoptotic protein BAX.[1][2] In healthy cells, BAX resides primarily as an inactive monomer in the cytosol.[3][4] Upon receiving apoptotic stimuli, BAX undergoes a series of conformational changes, enabling its translocation to the outer mitochondrial membrane (OMM).[3][4] At the OMM, activated BAX molecules oligomerize to form pores, leading to mitochondrial outer membrane permeabilization (MOMP).[3] This event is a point of no return in the apoptotic cascade, as it allows the release of apoptogenic factors like cytochrome c into the cytosol, ultimately activating caspases and executing cell death.[5]
The dysregulation of BAX function is implicated in numerous human diseases. Insufficient BAX activity can lead to pathological cell survival, a hallmark of cancer.[6][7] Conversely, excessive or unwanted BAX activation contributes to the cell loss seen in neurodegenerative disorders, stroke, and ischemia-reperfusion injury.[6][8] This dual role makes BAX a compelling and strategic target for therapeutic intervention.[4][7][8] The development of small molecules that can directly modulate BAX activity—either inhibiting it to prevent cell death or activating it to promote apoptosis—represents a promising therapeutic strategy.
This whitepaper provides a technical overview of the discovery, mechanism of action, and experimental evaluation of small-molecule BAX inhibitors, using BAI1 as a primary example.
Discovery of a Direct BAX Inhibitor: BAI1
The identification of direct BAX inhibitors has been pursued through various screening strategies. BAI1 was discovered from a screen of small molecules utilizing a liposomal release assay.[9] This cell-free assay is designed to identify compounds that can directly prevent BAX-mediated permeabilization of artificial membranes (liposomes), thus indicating a direct interaction with the BAX protein itself. Further characterization, including studies using nuclear magnetic resonance (NMR), confirmed that BAI1 directly binds to BAX and elucidated its unique mechanism of action.[3]
Chemical Synthesis
Detailed protocols for the chemical synthesis of BAI1 are not available in the reviewed literature. Studies reporting on BAI1 have indicated that the compound was obtained commercially (Millipore, catalog number 196805) or synthesized by specialized core facilities.[3] Analysis of its structure reveals it to be a di-substituted carbazole-based compound.[9]
Mechanism of Action: Allosteric Inhibition of BAX
BAI1 functions as a selective, allosteric inhibitor of BAX activation.[3][10] Unlike BH3-only activator proteins, which bind to a "trigger site" on BAX to initiate the apoptotic conformational change, BAI1 interacts with a previously uncharacterized, primarily hydrophobic pocket on the surface of the inactive BAX monomer.[3][9]
Key Mechanistic Features:
-
Novel Binding Site: NMR analysis has mapped the BAI1 binding site to a surface pocket where helices α3, α4, α5, and α6 converge.[9] This site is structurally distinct from the canonical BH3-binding groove that serves as the trigger site for activation.[3]
-
Stabilization of the Inactive State: The binding of BAI1 to this allosteric site stabilizes the hydrophobic core of the BAX protein.[3] This action effectively locks BAX in its inert, cytosolic conformation.
-
Inhibition of Conformational Activation: By stabilizing the inactive state, BAI1 prevents the crucial conformational changes that are prerequisites for BAX activity. This includes blocking the exposure of an epitope in the α-helix 1 (recognized by the 6A7 antibody) and the release of the C-terminal α-helix 9 from the canonical pocket, which are early steps in BAX activation.[3]
-
Blocks Mitochondrial Translocation: As a consequence of preventing activation, BAI1 inhibits the translocation of BAX from the cytosol to the mitochondria, which is a necessary step for it to carry out its pro-apoptotic function.[3]
References
- 1. BAX Gene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule allosteric inhibitor of BAX protects against doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Discovery Shows New Way to Spare Cells' Lives | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 7. researchgate.net [researchgate.net]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of Small Molecule BAX Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of emerging small molecule inhibitors targeting the pro-apoptotic protein BAX. As the initial query for "BAX-IN-1" did not yield a specific compound, this document focuses on two well-characterized classes of BAX inhibitors: BAX Activation Inhibitors (BAIs) , with a focus on BAI1 , and BAX/BAK Oligomerization Inhibitors , including MSN-125 and DAN004 . These compounds serve as exemplary models for understanding the methodologies and data crucial for the preclinical assessment of novel BAX-targeted therapeutics.
Introduction to BAX Inhibition
BAX, a pivotal member of the BCL-2 family, plays a central role in the intrinsic pathway of apoptosis. Upon activation by various cellular stresses, BAX translocates from the cytosol to the mitochondrial outer membrane, where it oligomerizes and forms pores, leading to the release of cytochrome c and subsequent caspase activation. Dysregulation of this process is implicated in numerous diseases, making BAX an attractive therapeutic target. Small molecule inhibitors of BAX aim to prevent apoptosis in conditions characterized by excessive cell death, such as neurodegenerative diseases and ischemia-reperfusion injury.
Quantitative Data Summary
The following tables summarize the key in vitro and cell-based quantitative data for representative small molecule BAX inhibitors.
Table 1: In Vitro Activity of BAX Activation Inhibitors (BAIs)
| Compound | Assay | Description | IC50 |
| BAI1 | tBID-induced BAX-mediated membrane permeabilization | Measures the inhibition of BAX-driven liposomal dye release upon activation by tBID.[1] | 3.3 µM[1][2] |
| BAI2 | tBID-induced BAX-mediated membrane permeabilization | Measures the inhibition of BAX-driven liposomal dye release upon activation by tBID.[1] | 4.6 µM[1] |
| BAI1 | TNFα + Cycloheximide-induced Apoptosis | Measures the inhibition of apoptosis in wild-type Mouse Embryonic Fibroblasts (MEFs).[1] | 1.8 µM[1][3] |
| BAI1 | tBID-induced BAX membrane association/translocation | Quantifies the inhibition of BAX movement to the liposomal membrane upon tBID activation.[1] | 5 ± 1 µM[1] |
| BAI1 | BIM SAHB-induced BAX membrane association/translocation | Quantifies the inhibition of BAX movement to the liposomal membrane upon BIM SAHB activation.[1] | 2 ± 1 µM[1] |
Table 2: In Vitro Activity of BAX/BAK Oligomerization Inhibitors
| Compound | Assay | Description | IC50 |
| DAN004 | Liposome (B1194612) Dye Release Assay | Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4] | 0.7 µM[4] |
| MSN-125 | Liposome Dye Release Assay | Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4] | 4 µM[4] |
| MSN-50 | Liposome Dye Release Assay | Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4] | 6 µM[4] |
| BJ-1-BP | Liposome Dye Release Assay | Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4] | 6 µM[4] |
| BJ-1 | Liposome Dye Release Assay | Measures the inhibition of BAX/BAK-mediated liposomal dye release.[4] | 9 µM[4] |
| MSN-125 | Mitochondrial Outer Membrane Permeabilization (MOMP) | Measures the prevention of MOMP in isolated mitochondria.[5] | 4 µM[5] |
Key Experimental Protocols
Detailed methodologies for the pivotal assays used in the in vitro characterization of BAX inhibitors are outlined below.
Liposomal Release Assay
This cell-free assay is a cornerstone for assessing the ability of a compound to inhibit BAX-mediated membrane permeabilization.[1]
Objective: To quantify the inhibition of BAX-induced leakage of fluorescent dye from liposomes.
Materials:
-
Recombinant full-length BAX protein.
-
BAX activator (e.g., tBID, BIM SAHB peptide).
-
Test compounds (e.g., BAIs, MSN-125).
-
Liposomes encapsulating a fluorophore (e.g., ANTS) and a quencher (e.g., DPX).
-
Assay buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.2).
-
96-well black plates.
-
Fluorescence plate reader.
Protocol:
-
Liposome Preparation: Prepare liposomes with a lipid composition mimicking the mitochondrial outer membrane and encapsulate a solution of a fluorescent dye and its quencher.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant BAX protein, and the test compound at various concentrations.
-
Initiation of Permeabilization: Add the BAX activator to initiate BAX conformational change and insertion into the liposomal membrane.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration, allowing for BAX-mediated pore formation.
-
Fluorescence Measurement: Measure the fluorescence intensity. The release of the fluorophore from the liposome leads to its dequenching and a consequent increase in fluorescence.
-
Data Analysis: Calculate the percentage of dye release relative to a positive control (e.g., detergent-lysed liposomes) and a negative control (e.g., BAX without activator). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay is employed to investigate the direct binding of inhibitors to BAX or to monitor the disruption of BAX interactions with other proteins or peptides.
Objective: To measure the binding affinity of a test compound to BAX or its ability to disrupt BAX-protein/peptide interactions.
Materials:
-
Recombinant BAX protein.
-
Fluorescently labeled ligand (e.g., a fluorescently tagged BH3 peptide like BIM SAHB).
-
Test compounds.
-
Assay buffer.
-
96-well black plates.
-
Fluorescence plate reader with polarization filters.
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, fluorescently labeled ligand, and varying concentrations of the test compound.
-
Addition of BAX: Add a constant concentration of recombinant BAX protein to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Excite the sample with polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane. The instrument calculates the fluorescence polarization (mP).
-
Data Analysis: A change in the molecular weight of the fluorescently labeled ligand upon binding to BAX (or displacement by a competitor) results in a change in its rotational speed and thus a change in the measured fluorescence polarization. Plot the change in mP against the concentration of the test compound to determine binding constants (Kd) or inhibitory concentrations (IC50).
Visualizing Mechanisms and Workflows
BAX Activation and Inhibition Pathway
The following diagram illustrates the key steps in BAX activation and the points of intervention for the described small molecule inhibitors.
Caption: Signaling pathway of BAX activation and points of inhibition.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of novel small molecule BAX inhibitors.
References
- 1. A small-molecule allosteric inhibitor of BAX protects against doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BAX as the mediator of C-MYC sensitizes acute lymphoblastic leukemia to TLR9 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: BAX Inhibitor-1 (BI-1) and its Role in Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bax Inhibitor-1 (BI-1), also known as Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), is a highly conserved, multi-pass transmembrane protein predominantly localized in the endoplasmic reticulum (ER). Initially identified for its ability to suppress BAX-induced apoptosis in yeast, its name is now considered a functional misnomer, as evidence suggests it does not directly interact with BAX.[1][2] Instead, BI-1 is a critical regulator of cellular stress pathways, particularly those originating from the ER. Its primary mechanism of cytoprotection involves modulating ER calcium homeostasis and mitigating the unfolded protein response (UPR).[1][3] These functions indirectly influence mitochondrial-mediated apoptosis and, consequently, Mitochondrial Outer Membrane Permeabilization (MOMP), the point of no return in intrinsic apoptosis. This guide provides an in-depth analysis of BI-1's mechanism, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the associated cellular pathways.
The Indirect Role of BI-1 in Mitochondrial Outer Membrane Permeabilization
Mitochondrial outer membrane permeabilization (MOMP) is the critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space.[1] This process is primarily executed by the BCL-2 family proteins BAX and BAK. While BI-1 was first identified as a suppressor of BAX-mediated cell death, it does not achieve this by direct inhibition of BAX.[1][2] Instead, BI-1's influence on MOMP is a downstream consequence of its functions at the endoplasmic reticulum.
The primary functions of BI-1 include:
-
Regulation of ER Calcium Flux: BI-1 modulates the levels of calcium within the ER lumen. Overexpression of BI-1 leads to a decrease in the steady-state ER calcium concentration by promoting a controlled "leak" of calcium from the ER.[4][5] This regulation of calcium levels prevents the mitochondrial calcium overload that can trigger MOMP.
-
Modulation of the Unfolded Protein Response (UPR): As an ER-resident protein, BI-1 plays a role in mitigating ER stress. It can inhibit the ER stress sensor IRE1α, a key component of the UPR that can trigger apoptosis under prolonged stress.[1]
-
Interaction with other BCL-2 Family Proteins: BI-1 has been shown to co-immunoprecipitate with anti-apoptotic proteins like BCL-2 and BCL-XL, but not with pro-apoptotic BAX or BAK.[1] This suggests that BI-1 may enhance the anti-apoptotic functions of these proteins.
The following diagram illustrates the signaling pathway of BI-1 in relation to ER stress and mitochondrial apoptosis.
Quantitative Data on BI-1 Activity
While direct quantitative data on BI-1's inhibition of MOMP is not widely available, studies have quantified its effect on ER calcium regulation.
| Parameter | Cell Type | Method | Result | Reference |
| ER Calcium Release | ||||
| Thapsigargin-induced Ca²⁺ release | HEK293T cells | Fura-2/AM dye | BI-1 overexpression significantly reduced the peak cytosolic Ca²⁺ concentration following thapsigargin (B1683126) treatment, indicating a lower resting ER Ca²⁺ pool. | [4] |
| Ionomycin-releasable Ca²⁺ | HEK293T cells | Fura-2/AM dye | Cells overexpressing BI-1 showed a faster depletion of the ionomycin-releasable Ca²⁺ pool over time after thapsigargin addition, suggesting an increased basal Ca²⁺ leak from the ER. | [4] |
| Cell Viability | ||||
| Apoptosis induced by ER stress | Mouse Embryonic Fibroblasts (MEFs) | Not specified | BI-1 deficient MEFs are selectively hypersensitive to apoptosis induced by ER stress agents like thapsigargin and tunicamycin. | [1] |
| BAX-induced cell death | Yeast | Functional screen | Overexpression of human BI-1 blocked cell death induced by ectopic expression of mouse Bax. | [2] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect BI-1 Protein Interactions
This protocol is for determining if BI-1 interacts with other proteins, such as BCL-2, in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors).
-
Antibody against BI-1 (for immunoprecipitation).
-
Antibody against the protein of interest (e.g., BCL-2) (for western blot detection).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them with cold lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against BI-1 to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer. After the final wash, remove as much supernatant as possible.
-
-
Elution and Analysis:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Pellet the beads and collect the supernatant.
-
Analyze the supernatant by SDS-PAGE and western blotting using an antibody against the protein of interest (e.g., BCL-2).
-
Cytochrome c Release Assay from Isolated Mitochondria
This assay assesses mitochondrial outer membrane permeabilization by measuring the release of cytochrome c from isolated mitochondria.
Materials:
-
Mitochondria isolation buffer (MIB): 250 mM Mannitol, 5 mM HEPES pH 7.4, 0.5 mM EGTA, and 1 mg/ml BSA.
-
Reaction buffer: 220 mM Mannitol, 68 mM Sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM DTT.
-
Recombinant proteins (e.g., activated BAX or other apoptosis inducers).
-
Antibody against cytochrome c.
-
Antibody against a mitochondrial marker (e.g., COX IV or VDAC) for loading control.
Procedure:
-
Mitochondria Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold MIB and homogenize using a Dounce homogenizer.
-
Perform differential centrifugation to isolate mitochondria. This typically involves a low-speed spin to remove nuclei and unbroken cells, followed by a high-speed spin to pellet the mitochondria.
-
Wash the mitochondrial pellet with MIB.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Cytochrome c Release:
-
Incubate a defined amount of isolated mitochondria (e.g., 25-50 µg) with the treatment (e.g., recombinant activated BAX) in reaction buffer.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the released proteins.
-
Lyse the mitochondrial pellet in a suitable buffer.
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and western blotting for cytochrome c.
-
Use a mitochondrial marker to confirm equal loading of the pellet fractions.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the compounds of interest (e.g., inducers of apoptosis with or without overexpression of BI-1) for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Conclusion and Future Directions
BAX Inhibitor-1 is a crucial pro-survival protein that indirectly regulates mitochondrial outer membrane permeabilization by maintaining ER homeostasis. Its primary role in controlling ER calcium levels and mitigating ER stress positions it as a key player in the crosstalk between the ER and mitochondria in the context of apoptosis. While the name "Bax Inhibitor-1" is a historical artifact, its importance in cell survival is undisputed.
For drug development professionals, BI-1 represents a potential therapeutic target. Modulating its activity could be beneficial in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemia-reperfusion injury. Conversely, inhibiting BI-1 function could sensitize cancer cells to apoptosis-inducing therapies. Future research should focus on elucidating the precise molecular mechanisms of BI-1's channel-like activity and its interactions with other cellular components to develop targeted therapeutic strategies. Further investigation is also needed to obtain more direct quantitative data on its influence on MOMP under various cellular conditions.
References
- 1. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bax Inhibitor-1 Is a pH-dependent regulator of Ca2+ channel activity in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bax Inhibitor-1 Is a pH-dependent Regulator of Ca2+ Channel Activity in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Characteristics of Bax Inhibitor-1 and its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction Between BAX-IN-1 and Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of BAX Inhibitor-1 (BAX-IN-1), also known as Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), and its intricate interactions with the Bcl-2 family of proteins. This document details the molecular mechanisms, experimental validation, and functional consequences of these interactions, offering valuable insights for apoptosis research and the development of novel therapeutics.
Core Concepts: this compound and the Bcl-2 Family
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family is comprised of both pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The balance between these opposing factions dictates the cell's fate in response to various stress signals. A critical event in apoptosis is the activation and oligomerization of BAX and BAK at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.
This compound is a highly conserved, multi-pass transmembrane protein primarily localized to the endoplasmic reticulum (ER).[1] Initially identified as a suppressor of BAX-induced cell death in yeast, its mechanism of action is more nuanced than direct inhibition of BAX. Current evidence indicates that this compound exerts its anti-apoptotic effects by modulating ER stress and calcium homeostasis, processes that are intricately linked to the mitochondrial apoptotic pathway regulated by the Bcl-2 family.[2][3]
This compound and Bcl-2 Family Protein Interactions: A Qualitative Overview
A pivotal aspect of this compound's function is its interaction with anti-apoptotic members of the Bcl-2 family. While it does not directly bind to the pro-apoptotic protein BAX, co-immunoprecipitation studies have demonstrated a physical association between this compound and the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2] This interaction is thought to be a key mechanism through which this compound regulates apoptosis. By engaging with Bcl-2 and Bcl-xL at the ER, this compound can influence their ability to control the activation of BAX and BAK at the mitochondria.
The interaction between this compound and Bcl-2/Bcl-xL is believed to contribute to the maintenance of low cytosolic calcium levels by modulating the activity of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) on the ER membrane.[2] Dysregulation of calcium homeostasis is a known trigger for mitochondrial-mediated apoptosis.
Quantitative Data on Bcl-2 Family Interactions
| Interacting Protein 1 | Interacting Protein 2 | Dissociation Constant (Kd) | Method |
| Bcl-2 | BAX (BH3 peptide) | 15.1 nM | ITC[4] |
| Bcl-w | BAX (BH3 peptide) | 22.9 nM | ITC[4] |
| Bcl-xL | BAK (BH3 peptide) | 8.1 nM | ITC[4] |
| Mcl-1 | BAK (BH3 peptide) | 1.3 nM | ITC[4] |
| Bcl-2 | BIM (BH3 peptide) | < 8.9 nM | ITC[4] |
| Bcl-xL | BIM (BH3 peptide) | < 8.9 nM | ITC[4] |
| Mcl-1 | BIM (BH3 peptide) | < 8.9 nM | ITC[4] |
| Bcl-2 | PUMA (BH3 peptide) | < 8.9 nM | ITC[4] |
| Bcl-xL | PUMA (BH3 peptide) | < 8.9 nM | ITC[4] |
| Mcl-1 | PUMA (BH3 peptide) | < 8.9 nM | ITC[4] |
| Bcl-2 | BAD (BH3 peptide) | 622.6 nM | FP[5] |
| Bcl-xL | BAD (BH3 peptide) | 1.24 µM | FP[5] |
Note: The data presented are from various studies and experimental conditions. Direct comparison of absolute values should be made with caution. The table serves to illustrate the range of binding affinities within the Bcl-2 family.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interactions and functional consequences of this compound and Bcl-2 family proteins.
Co-Immunoprecipitation (Co-IP) of this compound and Bcl-2
This protocol describes a representative method to demonstrate the in vivo interaction between this compound and Bcl-2.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged this compound and HA-tagged Bcl-2
-
Lipofectamine 2000 (or similar transfection reagent)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Anti-FLAG M2 affinity gel (or equivalent)
-
3X FLAG peptide
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-HA, anti-FLAG
-
Secondary antibodies: HRP-conjugated anti-mouse/rabbit IgG
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. At 70-80% confluency, co-transfect cells with FLAG-BAX-IN-1 and HA-Bcl-2 plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
-
Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in 1 ml of Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled microfuge tube.
-
Immunoprecipitation: Add 30 µl of a 50% slurry of anti-FLAG M2 affinity gel to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 ml of Co-IP Lysis Buffer.
-
Elution: After the final wash, add 50 µl of 1X SDS-PAGE sample buffer to the beads and boil for 5 minutes to elute the protein complexes. Alternatively, elute with 3X FLAG peptide for native protein analysis.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HA and anti-FLAG primary antibodies, followed by appropriate HRP-conjugated secondary antibodies. Visualize the bands using an enhanced chemiluminescence (ECL) detection system. The presence of an HA-Bcl-2 band in the FLAG-BAX-IN-1 immunoprecipitate indicates an interaction.
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This protocol outlines a general approach for a competitive fluorescence polarization assay to quantify the interaction between this compound and Bcl-2, assuming a fluorescently labeled peptide derived from the interacting region of one protein is available.
Materials:
-
Purified recombinant this compound protein
-
Purified recombinant Bcl-2 protein
-
Fluorescently labeled peptide (e.g., a fluorescein-labeled peptide derived from the putative Bcl-2 binding domain of this compound)
-
FP Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Determine Optimal Tracer Concentration: Perform a saturation binding experiment by titrating the purified Bcl-2 protein against a fixed low concentration (e.g., 1-10 nM) of the fluorescently labeled peptide to determine the concentration of Bcl-2 that gives a stable and significant polarization signal.
-
Competitive Binding Assay: In a 384-well plate, add a fixed concentration of Bcl-2 protein (determined in the previous step) and the fluorescently labeled peptide.
-
Add serial dilutions of the unlabeled this compound protein (competitor) to the wells.
-
Include control wells with:
-
Fluorescent peptide only (minimum polarization)
-
Fluorescent peptide and Bcl-2 protein (maximum polarization)
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor (this compound) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity.
Cell Viability Assay (Resazurin-Based)
This protocol describes a common method to assess the functional consequences of modulating this compound expression on cell viability in response to an apoptotic stimulus.
Materials:
-
Cells of interest (e.g., HeLa cells with stable overexpression or knockdown of this compound)
-
96-well clear-bottom black plates
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., Staurosporine, Etoposide)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/ml in PBS, sterile filtered)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the apoptotic stimulus. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
Addition of Resazurin: Add 10 µl of the resazurin solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce resazurin to the fluorescent resorufin.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1]
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the viability of treated cells as a percentage of the untreated control cells.
Signaling Pathways and Visualizations
The interaction between this compound and the Bcl-2 family is integrated into the broader network of apoptosis signaling, primarily at the interface of the ER and mitochondria.
This compound Signaling in the Context of ER Stress and Apoptosis
Under conditions of ER stress, the Unfolded Protein Response (UPR) is activated. While initially a pro-survival response, prolonged or severe ER stress can trigger apoptosis. This compound plays a crucial role in this process. It is known to interact with and inhibit the ER stress sensor IRE1α.[2] This inhibition can dampen the pro-apoptotic signals emanating from the UPR. Furthermore, by binding to Bcl-2 and Bcl-xL at the ER, this compound may sequester these anti-apoptotic proteins, influencing their availability to counteract pro-apoptotic Bcl-2 family members at the mitochondria. This complex interplay modulates the threshold for apoptosis induction.
This compound signaling at the ER-mitochondria interface.
Experimental Workflow for Co-Immunoprecipitation
The following diagram illustrates the logical flow of a co-immunoprecipitation experiment to detect the interaction between this compound and Bcl-2.
Co-immunoprecipitation experimental workflow.
Conclusion
This compound is a critical regulator of apoptosis that functions at the nexus of ER stress and mitochondrial signaling. Its interaction with anti-apoptotic Bcl-2 family members, Bcl-2 and Bcl-xL, at the ER is a key feature of its mechanism. While the precise quantitative details of this interaction require further investigation, the available evidence strongly supports a model where this compound, by engaging with Bcl-2/Bcl-xL, modulates calcium homeostasis and the UPR, thereby raising the threshold for the induction of BAX/BAK-mediated mitochondrial apoptosis. A deeper understanding of this interaction holds significant promise for the development of novel therapeutic strategies targeting apoptosis in a range of diseases.
References
Methodological & Application
Modulating BAX-Mediated Apoptosis in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCL-2-associated X protein (BAX) is a pivotal pro-apoptotic member of the BCL-2 protein family, playing a central role in the intrinsic pathway of apoptosis. Under normal physiological conditions, BAX resides in an inactive state in the cytosol. Upon receiving apoptotic stimuli, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing programmed cell death. Dysregulation of BAX activity is implicated in numerous diseases, including cancer, where insufficient apoptosis contributes to tumor progression and therapeutic resistance.
This document provides detailed application notes and protocols for studying the modulation of BAX-mediated apoptosis in cell culture experiments. It covers both the inhibition of BAX activity, primarily through the lens of the endogenous inhibitor Bax Inhibitor-1 (BI-1), and the induction of apoptosis via small molecule BAX activators.
Data Presentation: Quantitative Effects of BAX Modulation
The following table summarizes the quantitative effects of various modulators on BAX activity and downstream cellular processes.
| Modulator Type | Example Compound | Target Cells | Concentration Range | Incubation Time | Observed Effects |
| BAX Activator | BAM7 | Bak-/- MEFs | 15 µM | 20 min - 12.5 h | Induces morphological features of apoptosis.[1][2] |
| BAX Activator | BAM7 | Various | IC50 ~3.3 µM | Not Specified | Direct and selective activation of BAX.[3][4] |
| BAX Activator | Compound 106 | Transformed MEFs | >10 µM | 24 h | Preferentially induces caspase 3/7 activation.[5] |
| BAX-derived Peptide | R8-Bax[106-134] | HeLa cells | 5 - 50 µM | 3 - 48 h | Concentration- and time-dependent inhibition of cell viability.[6] |
| BAX Inhibitor | Bax Inhibitor-1 (BI-1) | Fibroblasts, Hepatocytes, Neurons | Overexpression | Not Applicable | Protects against ER stress-induced apoptosis by inhibiting BAX activation.[7][8] |
Signaling Pathways
BAX Inhibitor-1 (BI-1) Signaling Pathway
Bax Inhibitor-1 (BI-1) is an evolutionary conserved, endoplasmic reticulum (ER)-resident protein that acts as a suppressor of BAX-induced apoptosis.[9][10][11] BI-1 is known to inhibit various aspects of apoptosis, including reactive oxygen species production, cytosolic acidification, and calcium level modulation.[9] A key mechanism of BI-1's anti-apoptotic function involves its ability to protect against ER stress-induced apoptosis by preventing the activation and translocation of BAX to the mitochondria.[7][8]
Caption: BI-1 inhibits ER stress-induced apoptosis by preventing BAX activation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[12][13][14][15]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
BAX modulator (activator or inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the BAX modulator and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[16][17][18]
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
Complete culture medium
-
BAX modulator
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the BAX modulator as described in the MTT assay protocol.
-
Harvest both adherent and floating cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the expression levels of key apoptosis-related proteins such as BAX, BCL-2, and cleaved caspase-3.[19][20][21][22]
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BAX, anti-BCL-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the BAX modulator and harvest.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Caption: General workflow for Western Blot analysis of apoptosis markers.
References
- 1. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bax-derived membrane-active peptides act as potent and direct inducers of apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-1 regulates an apoptosis pathway linked to endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lin2.curehunter.com [lin2.curehunter.com]
- 9. Bax inhibitor 1 in apoptosis and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Use of BAX Inhibitors in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis. The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with the pro-apoptotic protein BAX playing a pivotal role. Upon activation, BAX translocates from the cytosol to the mitochondria, where it oligomerizes and induces mitochondrial outer membrane permeabilization (MOMP). This event leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering caspase activation and cell death.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.
Small molecule inhibitors of BAX are valuable tools for studying the intricacies of the apoptotic pathway and hold therapeutic potential. While a compound designated as BAX-IN-1 is listed as a potential selective BAX inhibitor, publicly available data on its specific use in apoptosis assays is limited.[3] Therefore, these application notes will utilize the well-characterized, selective, and allosteric BAX inhibitor, BAI1 , as a representative example to provide detailed protocols and illustrate the principles of using a BAX inhibitor in apoptosis assays.[4][5] BAI1 directly binds to BAX, preventing its activation and subsequent translocation to the mitochondria.[4][5]
These notes provide comprehensive protocols for key apoptosis assays to assess the efficacy and mechanism of action of BAX inhibitors like BAI1.
Data Presentation
The following tables summarize quantitative data for the BAX inhibitor BAI1, providing a reference for expected outcomes in various apoptosis assays.
Table 1: In Vitro Inhibition of BAX Activity by BAI1 [4][6]
| Assay | Activator | BAI1 IC₅₀ (µM) |
| BAX-mediated membrane permeabilization | tBID | 3.3 |
| BAX mitochondrial translocation | tBID | 5 ± 1 |
| BAX mitochondrial translocation | BIM SAHB | 2 ± 1 |
Table 2: Cellular Inhibition of Apoptosis by BAI1 [4]
| Cell Line | Apoptotic Stimulus | Assay | BAI1 IC₅₀ (µM) |
| Mouse Embryonic Fibroblasts (MEFs) | TNFα + Cycloheximide | Caspase 3/7 Activation | 1.8 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of BAX inhibition and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Western Blot Analysis of BAX Translocation and Cytochrome c Release
This protocol is designed to assess the ability of a BAX inhibitor to prevent the translocation of BAX from the cytosol to the mitochondria and the subsequent release of cytochrome c, key events in the intrinsic apoptotic pathway.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477), etoposide)
-
BAX inhibitor (e.g., BAI1)
-
Phosphate-buffered saline (PBS)
-
Mitochondria/Cytosol Fractionation Kit
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BAX, anti-Cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the BAX inhibitor (e.g., 0.1, 1, 10 µM BAI1) for 1-2 hours.
-
Induce apoptosis by adding the chosen stimulus for the appropriate time (e.g., 1 µM staurosporine for 3-6 hours). Include a vehicle control (e.g., DMSO).
-
-
Subcellular Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Perform subcellular fractionation to separate cytosolic and mitochondrial fractions according to the manufacturer's protocol of the fractionation kit. Add protease inhibitors to all buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA protein assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against BAX, cytochrome c, COX IV, and GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. A decrease in mitochondrial BAX and cytosolic cytochrome c in inhibitor-treated cells compared to the apoptosis-induced control indicates successful inhibition.
-
Immunofluorescence Analysis of BAX Mitochondrial Translocation
This protocol allows for the visualization of BAX subcellular localization and the effect of a BAX inhibitor on its translocation to the mitochondria upon apoptotic stimulation.
Materials:
-
Cells cultured on glass coverslips
-
Apoptosis-inducing agent
-
BAX inhibitor (e.g., BAI1)
-
MitoTracker Red CMXRos
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-BAX
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat cells with the BAX inhibitor and apoptotic stimulus as described in the Western Blot protocol.
-
-
Mitochondrial Staining:
-
30 minutes before fixation, incubate the cells with MitoTracker Red CMXRos (e.g., 100 nM) at 37°C to label mitochondria.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Immunostaining:
-
Block non-specific binding by incubating with blocking solution for 1 hour.
-
Incubate with the primary anti-BAX antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. In untreated cells, BAX staining should be diffuse in the cytosol. Upon apoptotic stimulation, BAX will co-localize with the mitochondrial stain, appearing as punctate structures. The BAX inhibitor should prevent this co-localization.[5][7]
-
Cell Viability Assay
This assay measures the overall effect of the BAX inhibitor on cell survival in the presence of an apoptotic stimulus. The MTT or WST-1 assay, which measures metabolic activity, is a common method.
Materials:
-
Cells
-
96-well cell culture plates
-
Apoptosis-inducing agent
-
BAX inhibitor (e.g., BAI1)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of the BAX inhibitor in the presence or absence of a fixed concentration of the apoptotic stimulus. Include appropriate controls (untreated, vehicle, and stimulus only).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT/WST-1 Assay:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the results as a dose-response curve to determine the IC₅₀ value of the BAX inhibitor in the context of the specific apoptotic stimulus. An increase in cell viability in the presence of the BAX inhibitor and the apoptotic stimulus indicates a protective effect.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of BAX inhibitors, such as BAI1, on the intrinsic apoptotic pathway. By employing a combination of Western blotting, immunofluorescence, and cell viability assays, scientists can effectively characterize the mechanism of action and determine the potency of novel BAX-targeting compounds. These methods are crucial for advancing our understanding of apoptosis and for the development of new therapeutic strategies for a range of diseases.
References
- 1. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bax Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A small-molecule allosteric inhibitor of BAX protects against doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of BAX Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic protein BAX plays a pivotal role in the intrinsic pathway of apoptosis. Its activation, conformational change, and subsequent translocation to the mitochondria lead to the permeabilization of the outer mitochondrial membrane and the release of apoptogenic factors, ultimately resulting in cell death. Due to its central role in programmed cell death, BAX has emerged as a critical target for therapeutic intervention in a variety of diseases, including cancer and neurodegenerative disorders.
While the user's initial query for "BAX-IN-1" did not correspond to a specifically identified compound in the scientific literature, this document provides comprehensive application notes and protocols for two well-characterized BAX inhibitors used in in vitro research: the small molecule BAX Activation Inhibitor 1 (BAI1) and the synthetic peptide Bax Inhibitor Peptide V5 . These notes are intended to provide researchers with the necessary information to effectively utilize these inhibitors in their in vitro studies.
BAX Inhibitor Profiles
BAX Activation Inhibitor 1 (BAI1)
BAI1 is a selective, allosteric inhibitor of BAX.[1][2] It functions by binding directly to a novel pocket on the BAX protein, which stabilizes BAX in its inactive conformation.[1][3] This allosteric inhibition prevents the conformational changes required for BAX activation, its translocation to the mitochondria, and subsequent oligomerization, thereby inhibiting apoptosis.[1][3]
Bax Inhibitor Peptide V5
Bax Inhibitor Peptide V5 is a cell-permeable synthetic peptide designed based on the BAX-binding domain of human Ku70.[4][5] It acts by inhibiting the conformational change and mitochondrial translocation of BAX, which are critical steps in BAX-mediated apoptosis.[4][6]
Quantitative Data Summary
The following tables summarize the effective in vitro concentrations and IC50 values for BAI1 and Bax Inhibitor Peptide V5 across various cell lines and experimental assays.
Table 1: In Vitro Efficacy of BAX Activation Inhibitor 1 (BAI1)
| Cell Line | Assay | Apoptotic Stimulus | Concentration Range | IC50 | Incubation Time | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Caspase-3/7 Assay | TNFα + Cyclohexamide | 0 - 10 µM | 1.8 µM | 8 hours | [1][3] |
| BAX/BAK DKO MEFs reconstituted with human BAX | Mitochondrial Depolarization (JC-1) | 5 µM BIM BH3 peptide | Not specified | Not specified | 75 minutes | [1] |
| Wild Type and BAK KO MEFs | Caspase-3/7 Assay | TNFα + Cyclohexamide | 2 µM | Not applicable | 8 hours | [1] |
| OCI-AML3 | Cell Death Assay | BTSA1 (BAX activator) | Not specified | Not specified | Not specified | [1] |
| Primary B cells | Caspase-3/7 Assay | EBV infection | 5 µM | Not applicable | 4 days | [7] |
Table 2: In Vitro Efficacy of Bax Inhibitor Peptide V5
| Cell Line | Assay | Effect | Concentration Range | Incubation Time | Reference |
| STF-cMyc | Cell Death Assay | Reduction in cell death | 0 - 50 µM | Not specified | [6] |
| SW620, NCI-H23 | Cell Death Assay | No significant effect | 0 - 50 µM | Not specified | [6] |
| H9c2 | Western Blot | Ameliorates mitochondrial dysfunction | 100 µM | 24 hours (pre-treatment for 1 hour) | [6] |
| HeLa, U87-MG, MCF-7, LNCaP | Apoptosis Assay | Inhibition of drug-induced apoptosis | Not specified | Not specified | [4] |
Signaling Pathways and Mechanisms of Action
BAX Activation and Inhibition by BAI1
The following diagram illustrates the intrinsic apoptosis pathway focusing on BAX activation and the mechanism of inhibition by BAI1.
References
- 1. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Penetrating Penta-Peptides (CPP5s) and Bax Inhibiting Peptides (BIPs): Protocol for their application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI Insight - Insights into absence of lymphoma despite fulminant Epstein-Barr virus infection in patients with XIAP deficiency [insight.jci.org]
Application Notes and Protocols for Measuring BAX-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic protein BAX is a critical regulator of the intrinsic pathway of apoptosis. Upon activation, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately resulting in caspase activation and programmed cell death. Due to its central role in apoptosis, BAX is a key target for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.
BAX-IN-1 is a potential selective inhibitor of the BCL-2-associated X protein (BAX).[1] These application notes provide a comprehensive overview of the techniques and protocols for measuring the efficacy of this compound and other potential BAX inhibitors. The described methodologies cover the assessment of this compound's effects on various stages of the BAX-mediated apoptotic pathway, from initial conformational changes to final cell death.
Signaling Pathway of BAX Activation and Inhibition
The activation of BAX is a multi-step process that is tightly regulated by the BCL-2 family of proteins. In healthy cells, BAX is predominantly found in an inactive, monomeric state in the cytosol. Upon receiving an apoptotic stimulus, activator BH3-only proteins (e.g., tBID, BIM) bind to BAX, inducing a conformational change that exposes its N-terminus and transmembrane domain. This activated BAX then translocates to the outer mitochondrial membrane, where it inserts and forms oligomers, leading to mitochondrial outer membrane permeabilization (MOMP). Anti-apoptotic BCL-2 proteins (e.g., BCL-2, BCL-xL) can inhibit this process by sequestering activator BH3-only proteins or by directly interacting with BAX. This compound is hypothesized to directly bind to BAX, preventing its activation and subsequent downstream events.
Quantitative Data on BAX Inhibitor Efficacy
The efficacy of a BAX inhibitor can be quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of an inhibitor. The following table summarizes representative quantitative data for a BAX inhibitor, referred to here as BAX Activation Inhibitor 1 (BAI1), which is likely the same as or related to this compound.[2][3][4]
| Assay | Description | Inhibitor | IC50 Value | Reference |
| Liposome Permeabilization Assay | Measures the ability of the inhibitor to prevent BAX-mediated release of a fluorescent dye from liposomes. | BAI1 | 3.3 µM | [2] |
| Caspase-3/7 Activation Assay | Quantifies the reduction in caspase-3 and -7 activity in cells treated with an apoptotic stimulus and the inhibitor. | BAI1 | 1.8 µM | [2] |
| BAX Translocation Assay | Measures the inhibition of BAX movement from the cytosol to the mitochondria upon apoptotic stimulation. | BAI1 | 5 ± 1 µM (tBID-induced) | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Experimental Workflow Overview
Cell Viability Assays
These assays provide a general assessment of the protective effect of this compound against an apoptotic stimulus.
a. MTT/XTT Assay
-
Principle: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide). Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Apoptosis-Specific Assays
These assays confirm that the observed cell death is due to apoptosis and can be inhibited by this compound.
a. Annexin V/Propidium Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
Protocol:
-
Treat cells with this compound and an apoptotic stimulus as described for the viability assay.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
b. Caspase-3/7 Activity Assay
-
Principle: Measures the activity of executioner caspases-3 and -7, which are activated during apoptosis. The assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.
-
Protocol:
-
Treat cells in a 96-well plate as previously described.
-
After treatment, lyse the cells.
-
Add the caspase-3/7 reagent containing the specific substrate (e.g., DEVD peptide).
-
Incubate at room temperature for 1-2 hours.
-
Measure the fluorescence or luminescence using a microplate reader.
-
Normalize the signal to the number of cells or protein concentration.
-
Mechanism of Action Assays
These assays investigate the specific effects of this compound on the key steps of BAX activation.
a. BAX Conformational Change Assay (Immunoprecipitation)
-
Principle: Uses a conformation-specific antibody (e.g., 6A7) that only recognizes the activated form of BAX where the N-terminus is exposed.
-
Protocol:
-
Treat cells with this compound and an apoptotic stimulus.
-
Lyse the cells in a non-denaturing buffer (e.g., CHAPS-based).
-
Incubate the cell lysate with the anti-BAX (6A7) antibody overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the antibody-BAX complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein from the beads and analyze by SDS-PAGE and Western blotting using a total BAX antibody. An increase in the immunoprecipitated BAX indicates activation, which should be inhibited by this compound.
-
b. Cytochrome c Release Assay (Western Blot)
-
Principle: Detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
-
Protocol:
-
Treat and harvest cells as previously described.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be done using a digitonin-based selective permeabilization method or a commercial kit.
-
Measure the protein concentration of each fraction.
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Perform Western blotting and probe the membrane with antibodies against cytochrome c.
-
Use markers for the cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) fractions to ensure proper separation. A decrease in cytochrome c in the mitochondrial fraction and a corresponding increase in the cytosolic fraction indicates release, which should be prevented by this compound.
-
c. BAX Oligomerization Assay (Cross-linking)
-
Principle: Uses chemical cross-linkers to stabilize BAX oligomers, which can then be visualized by Western blotting.
-
Protocol:
-
Treat cells with this compound and an apoptotic stimulus.
-
Isolate the mitochondrial fraction.
-
Resuspend the mitochondria in a buffer containing a cell-permeable cross-linker (e.g., DSS or BMH).
-
Incubate to allow cross-linking to occur.
-
Quench the cross-linking reaction.
-
Lyse the mitochondria and analyze the protein by non-reducing SDS-PAGE and Western blotting with an anti-BAX antibody. The appearance of higher molecular weight bands corresponding to BAX dimers and oligomers indicates oligomerization, which should be reduced in the presence of this compound.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound efficacy. By employing a combination of cell viability, apoptosis-specific, and mechanism-of-action assays, researchers can obtain a detailed understanding of the inhibitory potential of this compound and its specific effects on the BAX-mediated apoptotic pathway. This information is crucial for the further development and characterization of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for BAX-IN-1 in Specific Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanism of Action
BAX-IN-1 exerts its cytoprotective effects through several interconnected mechanisms:
-
Inhibition of the IRE1α Pathway: During ER stress, this compound directly interacts with the ER stress sensor inositol-requiring enzyme 1α (IRE1α), inhibiting its endoribonuclease activity.[3][4] This suppression of IRE1α signaling reduces the splicing of X-box binding protein 1 (XBP1) mRNA and subsequent activation of downstream UPR targets.[1][4]
-
Interaction with Bcl-2 Family Proteins: this compound can interact with anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-XL, though it does not directly bind to the pro-apoptotic protein Bax.[7] This interaction may enhance the anti-apoptotic function of Bcl-2.
-
Modulation of Reactive Oxygen Species (ROS): this compound can suppress the accumulation of ROS, in part by regulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8]
Application in Disease Models
Ischemia-Reperfusion Injury
This compound has demonstrated a protective role in ischemia-reperfusion (I/R) injury in various organs, including the heart, liver, and brain.[1][9][10][11] Overexpression of BI-1 has been shown to reduce infarct size and improve functional outcomes in animal models of I/R injury.[1] Conversely, BI-1 knockout mice exhibit increased susceptibility to I/R-induced tissue damage.[1]
Quantitative Data Summary: Ischemia-Reperfusion Injury
| Model System | Intervention | Outcome Measure | Result | Reference |
| Mouse Myocardial I/R | Bax knockout (Bax-/-) | Left Ventricular Developed Force (post-I/R) | 485 ± 69 mg (vs. 306 ± 68 mg in WT) | [9][11] |
| Mouse Myocardial I/R | Bax knockout (Bax-/-) | Irreversible Ischemic Injury (TTC staining) | 22.3 ± 6% (vs. 43.6 ± 12% in WT) | [9][12] |
| Mouse Hepatic I/R | Bax knockout (Bax-/-) | Caspase-3 Activity | Significantly lower than WT | [10] |
| Mouse Cerebral I/R | BI-1 transgenic | Brain Injury Volume | Reduced compared to WT | [1] |
Neurodegenerative Disorders
In the context of neurodegeneration, this compound has shown neuroprotective effects in models of stroke and subarachnoid hemorrhage.[1][13] Overexpression of BI-1 can attenuate neuronal apoptosis, reduce brain edema, and improve neurological function following ischemic insults.[13]
Quantitative Data Summary: Neurodegeneration Models
| Model System | Intervention | Outcome Measure | Result | Reference |
| Rat Focal Cerebral Ischemia | Ischemia | Bax protein expression (day 3 post-ischemia) | 1.6-fold increase vs. control | [14] |
| Rat Focal Cerebral Ischemia | Ischemia | Caspase-3 protein expression (day 1-3 post-ischemia) | 8.4- to 9.9-fold increase vs. control | [14] |
| Rat Subarachnoid Hemorrhage | BI-1 overexpression | Neurological Score | Improved vs. control | [13] |
| Rat Subarachnoid Hemorrhage | BI-1 overexpression | Brain Water Content | Decreased vs. control | [13] |
| Rat Subarachnoid Hemorrhage | BI-1 shRNA | Apoptosis (TUNEL) | Increased vs. control | [13] |
Cancer
The role of this compound in cancer is complex and appears to be context-dependent. In some cancers, such as prostate cancer, BI-1 is overexpressed and its knockdown can induce apoptosis.[15][16] This suggests that targeting BI-1 could be a therapeutic strategy in these malignancies. However, in other contexts, BI-1's pro-survival functions may contribute to tumor progression.[1]
Quantitative Data Summary: Cancer Models
| Model System | Intervention | Outcome Measure | Result | Reference |
| Human Prostate Carcinoma Cells (PC-3, LNCaP, DU-145) | BI-1 siRNA | BI-1 protein expression | 50-80% reduction | [15] |
| Human Prostate Carcinoma Cells (PC-3, LNCaP, DU-145) | BI-1 siRNA | Spontaneous Apoptosis | Significant increase | [15] |
Experimental Protocols
Overexpression of this compound in Primary Neurons using Adenovirus
This protocol describes the use of an adenoviral vector to overexpress this compound in primary neuronal cultures, a common model for studying neuroprotection.[17]
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
Adenovirus encoding this compound (Ad-BI-1) and a control vector (e.g., Ad-GFP)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Phosphate-buffered saline (PBS)
-
Poly-D-lysine coated culture plates
-
Materials for immunofluorescence or western blotting
Protocol:
-
Plate primary neurons on poly-D-lysine coated plates at a suitable density.
-
Culture neurons for 5-7 days to allow for maturation.
-
On the day of transduction, carefully remove half of the culture medium.
-
Add the desired multiplicity of infection (MOI) of Ad-BI-1 or control adenovirus to the culture medium. An MOI titration is recommended to determine the optimal concentration for your specific cell type.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, replace the medium with fresh, pre-warmed culture medium.
-
Allow 48-72 hours for robust expression of the transgene.
-
Confirm overexpression of this compound by western blot or immunofluorescence.
-
Proceed with the desired downstream experiments (e.g., induction of apoptosis, ER stress, or ischemia).
Knockdown of this compound in Cancer Cells using Lentiviral shRNA
This protocol outlines the use of lentiviral particles to deliver short hairpin RNA (shRNA) targeting this compound for stable knockdown in cancer cell lines.[15][18][19][20]
Materials:
-
Prostate cancer cell line (e.g., PC-3, LNCaP, DU-145)
-
Lentiviral particles containing shRNA targeting this compound (and a non-targeting control)
-
Complete culture medium
-
Polybrene
-
12-well plates
-
Materials for western blot or qRT-PCR
Protocol:
-
Day 1: Plate target cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of infection.[19]
-
Day 2: Prepare a mixture of complete medium with Polybrene at a final concentration of 5 µg/ml.[19] Replace the existing medium with the Polybrene-containing medium.
-
Thaw the lentiviral particles at room temperature and gently mix. Infect the cells by adding the desired amount of lentiviral particles. A range of viral titers should be tested to optimize transduction efficiency.[19]
-
Gently swirl the plate to mix and incubate overnight at 37°C.[19]
-
Day 3: Remove the virus-containing medium and replace it with fresh, complete medium.
-
Day 4 onwards: Begin selection of stably transduced cells by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by a titration experiment (kill curve).
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible.
-
Expand the resistant colonies and verify the knockdown of this compound expression by western blot or qRT-PCR.
TUNEL Assay for Apoptosis Detection in Ischemic Brain Tissue
This protocol describes the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections from a rat model of cerebral ischemia.[1][9][13][15][16]
Materials:
-
Paraffin-embedded brain sections from ischemic and control rats
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol to distilled water.[13][15]
-
Incubate the sections with Proteinase K (20 µg/ml) for 15-20 minutes at room temperature to retrieve antigens.[15]
-
Wash the sections with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the sections with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (typically green or red, depending on the label), indicating apoptotic cells.[1]
Caspase-3 Activity Assay in Heart Tissue Lysates
This protocol details a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in heart tissue lysates from a model of myocardial ischemia-reperfusion.[8][10][12][14]
Materials:
-
Heart tissue from experimental and control animals
-
Cold lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Homogenize the heart tissue in cold lysis buffer on ice.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well. Adjust the volume with lysis buffer.
-
Prepare the reaction mixture containing the DEVD-pNA substrate according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which reflects the caspase-3 activity.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway in the context of ER stress and apoptosis.
Caption: Experimental workflow for this compound knockdown using lentiviral shRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. origene.com [origene.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Bax inhibitor-1, a mammalian apoptosis suppressor identified by functional screening in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Identification of necrotic cell death by the TUNEL assay in the hypoxic-ischemic neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. scispace.com [scispace.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdj.co.jp [bdj.co.jp]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Adenovirus-mediated gene transfer of Bcl-xL prevents cell death in primary neuronal culture of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. scbt.com [scbt.com]
- 20. csu-fresnostate.primo.exlibrisgroup.com [csu-fresnostate.primo.exlibrisgroup.com]
Application Notes and Protocols for the Delivery of BAX Modulators in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic protein BAX is a critical regulator of the intrinsic pathway of apoptosis. Its activation, conformational change, and translocation to the mitochondria lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, ultimately resulting in cell death.[1][2][3] The modulation of BAX activity is a key area of research in various fields, including cancer biology and neurodegenerative diseases. This document provides detailed application notes and protocols for the delivery of small molecule modulators targeting BAX in cell-based assays, with a specific mention of BAX-IN-1, a putative BAX inhibitor.
This compound: A Putative BAX Inhibitor
This compound is a small molecule that has been identified as a potential selective inhibitor of the BAX protein.[4] Unlike BAX activators that promote apoptosis, this compound is expected to prevent or reduce BAX-mediated cell death. The delivery and assessment of this compound in cell-based assays are crucial for characterizing its inhibitory activity and therapeutic potential.
Signaling Pathway of BAX-Mediated Apoptosis
The following diagram illustrates the central role of BAX in the intrinsic apoptotic pathway and indicates the putative point of intervention for a BAX inhibitor like this compound.
Caption: The BAX-mediated apoptotic signaling pathway.
General Protocol for Delivery of Small Molecule BAX Modulators
This protocol provides a general framework for the delivery of small molecule BAX modulators, such as this compound, to cultured mammalian cells for the assessment of their effects on BAX-dependent apoptosis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, or cell lines with known BAX dependency)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Small molecule BAX modulator (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or a BH3-mimetic like ABT-737)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Assay-specific reagents (e.g., Caspase-Glo® 3/7 Assay System, Annexin V-FITC Apoptosis Detection Kit, antibodies for immunofluorescence or western blotting)
Experimental Workflow:
Caption: General experimental workflow for assessing BAX modulators.
Procedure:
-
Stock Solution Preparation:
-
Dissolve the BAX modulator (e.g., this compound) in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a density appropriate for the specific assay and cell line. Allow cells to adhere and recover overnight.
-
-
Treatment:
-
Prepare working solutions of the BAX modulator by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the BAX modulator. Include a vehicle control (medium with the same concentration of DMSO).
-
For BAX inhibitors, pre-incubate the cells with the compound for a period (e.g., 1-4 hours) before inducing apoptosis.
-
To induce apoptosis, add the apoptosis-inducing agent at a pre-determined effective concentration.
-
Incubate the cells for a period sufficient to induce a measurable apoptotic response (e.g., 8-24 hours).
-
-
Analysis:
-
Following incubation, proceed with the desired downstream assays to assess the effect of the BAX modulator.
-
Quantitative Data from Studies on BAX Modulators
The following tables summarize quantitative data from published studies on small molecule BAX activators. These data can serve as a reference for designing experiments with BAX modulators.
Table 1: In Vitro Efficacy of BAX Activator BTSA1
| Cell Line | Assay Type | BTSA1 Concentration (µM) | Observed Effect |
| OCI-AML3 | Cell Viability | 0.5 - 10 | Dose-dependent decrease in cell viability |
| OCI-AML3 | Caspase 3/7 Activity | 1 - 5 | Dose-dependent increase in caspase activity |
| Non-cancerous | Cell Viability | up to 10 | Minimal effect on viability |
Data adapted from literature on BTSA1, a direct BAX activator.[5]
Table 2: In Vitro Efficacy of BAX Activator BAM7
| Cell Line | Assay Type | BAM7 Concentration (µM) | Observed Effect |
| Bak-/- MEFs | BAX Oligomerization | 10 - 40 | Dose-responsive induction of BAX oligomerization |
| Bak-/- MEFs | Cytochrome c Release | 20 - 40 | Dose-responsive release of cytochrome c |
| Bak-/- MEFs | Apoptosis (Microscopy) | 30 | Induction of cellular shrinkage and blebbing |
Data adapted from literature on BAM7, a direct BAX activator.[6]
Key Experimental Assays for Assessing BAX Modulation
1. Cell Viability Assays:
-
Principle: To measure the overall effect of the BAX modulator on cell survival in the presence or absence of an apoptotic stimulus.
-
Methods: MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay.
2. Apoptosis Assays:
-
Principle: To specifically quantify the extent of apoptosis.
-
Methods:
-
Caspase Activity Assays: Measures the activity of executioner caspases like caspase-3 and -7 (e.g., Caspase-Glo® 3/7 Assay).[1]
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, via flow cytometry or fluorescence microscopy.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]
-
3. BAX Activation Assays:
-
Principle: To directly assess the conformational change and translocation of BAX.
-
Methods:
-
Immunofluorescence: Using conformation-specific antibodies (e.g., 6A7 clone) to detect activated BAX and co-staining with mitochondrial markers (e.g., MitoTracker) to visualize its translocation.[8]
-
Immunoprecipitation: Using conformation-specific antibodies to pull down activated BAX, followed by western blotting.[8]
-
Cell Fractionation: Separating cytosolic and mitochondrial fractions followed by western blotting to detect the translocation of BAX from the cytosol to the mitochondria.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers working with small molecule modulators of BAX, such as the putative inhibitor this compound. By employing these methodologies, scientists can effectively deliver these compounds to cells and rigorously assess their impact on the BAX-mediated apoptotic pathway. Careful experimental design, including appropriate controls and a multi-faceted approach to data analysis, is crucial for elucidating the precise mechanism of action of novel BAX modulators and their potential as therapeutic agents.
References
- 1. Co-targeting of BAX and BCL-XL proteins broadly overcomes resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bax Antibody | Cell Signaling Technology [cellsignal.com]
- 3. BAX Gene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A model of BAX gene delivery to human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BAX-IN-1 Treatment
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the efficacy and mechanism of action of BAX-IN-1, a putative inhibitor of the pro-apoptotic protein BAX.
Introduction
BAX is a crucial pro-apoptotic member of the Bcl-2 family of proteins.[1][2] In healthy cells, BAX is predominantly found in an inactive monomeric state in the cytosol.[1][2] Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the outer mitochondrial membrane, and oligomerizes to form pores.[3][4][5] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering caspase activation and programmed cell death.[1][6][7] Dysregulation of BAX activity is implicated in various diseases, including cancer, where its inhibition can promote cell survival. This compound is a hypothetical small molecule designed to inhibit BAX activation and subsequent apoptosis. These protocols outline key experiments to characterize the biological activity of this compound.
BAX Activation and Apoptosis Signaling Pathway
The intrinsic pathway of apoptosis is tightly regulated by the balance between pro- and anti-apoptotic members of the Bcl-2 family.[8][9] Pro-apoptotic "BH3-only" proteins (e.g., Bid, Bim, Puma) act as sensors of cellular stress.[10][11] They can either directly activate BAX and its homolog BAK or neutralize anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which otherwise sequester BAX and BAK, preventing their activation.[2][8][10] Once activated, BAX and BAK oligomerize at the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c.[1][6][7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the execution of apoptosis.[12]
Caption: BAX activation and apoptosis signaling pathway with the putative inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on cell viability in the presence of an apoptotic stimulus.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 2 hours.
-
Induce apoptosis with a suitable stimulus (e.g., 1 µM staurosporine, 50 ng/mL TRAIL, or UV irradiation). Include a no-stimulus control.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment:
-
Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate until formazan (B1609692) crystals dissolve.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated, non-stimulated control cells to determine the percentage of cell viability.
Data Presentation:
| Treatment Group | This compound (µM) | Apoptotic Stimulus | Mean Absorbance (± SD) | % Cell Viability |
| Control | 0 (Vehicle) | - | 1.25 (± 0.08) | 100 |
| Stimulus Only | 0 (Vehicle) | + | 0.45 (± 0.05) | 36 |
| This compound | 0.1 | + | 0.50 (± 0.06) | 40 |
| This compound | 1 | + | 0.68 (± 0.07) | 54 |
| This compound | 10 | + | 0.95 (± 0.09) | 76 |
| This compound | 25 | + | 1.15 (± 0.10) | 92 |
| This compound | 50 | + | 1.20 (± 0.08) | 96 |
Caspase-3/7 Activity Assay
Objective: To quantify the effect of this compound on the activity of executioner caspases.
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate for a shorter duration, typically 6-8 hours, to capture peak caspase activity.
-
Assay:
-
Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).
-
Add the caspase reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
-
Measurement: Measure luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the vehicle-treated, non-stimulated control to determine the fold change in caspase activity.
Data Presentation:
| Treatment Group | This compound (µM) | Apoptotic Stimulus | Mean Luminescence (RLU ± SD) | Fold Change in Caspase-3/7 Activity |
| Control | 0 (Vehicle) | - | 1,500 (± 120) | 1.0 |
| Stimulus Only | 0 (Vehicle) | + | 15,000 (± 980) | 10.0 |
| This compound | 0.1 | + | 13,500 (± 850) | 9.0 |
| This compound | 1 | + | 10,200 (± 710) | 6.8 |
| This compound | 10 | + | 5,100 (± 450) | 3.4 |
| This compound | 25 | + | 2,250 (± 210) | 1.5 |
| This compound | 50 | + | 1,650 (± 150) | 1.1 |
Cytochrome c Release Assay (Western Blot)
Objective: To determine if this compound inhibits the release of cytochrome c from the mitochondria.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Treat with this compound and an apoptotic stimulus as described previously.
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a digitonin-based lysis buffer to selectively permeabilize the plasma membrane.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cytochrome c, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV).
-
Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Densitometrically quantify the cytochrome c bands in the cytosolic fractions and normalize to the loading control (GAPDH).
Data Presentation:
| Treatment Group | This compound (µM) | Apoptotic Stimulus | Cytosolic Cytochrome c (Normalized Density ± SD) |
| Control | 0 (Vehicle) | - | 0.05 (± 0.02) |
| Stimulus Only | 0 (Vehicle) | + | 0.95 (± 0.11) |
| This compound | 10 | + | 0.35 (± 0.08) |
| This compound | 50 | + | 0.10 (± 0.03) |
BAX Oligomerization Assay
Objective: To assess the effect of this compound on BAX oligomerization following an apoptotic stimulus.
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the Cytochrome c Release Assay.
-
Mitochondrial Isolation: Isolate mitochondria using a commercially available kit or a standard dounce homogenization protocol.
-
Cross-linking:
-
Resuspend the mitochondrial pellet in a buffer containing a chemical cross-linker (e.g., 1 mM disuccinimidyl suberate (B1241622) - DSS).
-
Incubate for 30 minutes at room temperature.
-
Quench the reaction with Tris buffer.
-
-
Western Blotting:
-
Lyse the cross-linked mitochondria and perform SDS-PAGE under non-reducing conditions.
-
Transfer to a PVDF membrane and probe with an anti-BAX antibody.
-
-
Data Analysis: Analyze the blot for the presence of BAX monomers, dimers, and higher-order oligomers. Quantify the ratio of oligomeric to monomeric BAX.
Data Presentation:
| Treatment Group | This compound (µM) | Apoptotic Stimulus | Ratio of Oligomeric to Monomeric BAX (± SD) |
| Control | 0 (Vehicle) | - | 0.1 (± 0.04) |
| Stimulus Only | 0 (Vehicle) | + | 2.5 (± 0.3) |
| This compound | 10 | + | 1.2 (± 0.2) |
| This compound | 50 | + | 0.3 (± 0.07) |
Experimental Workflow
The following diagram illustrates the logical flow of experiments to characterize this compound.
Caption: A logical workflow for the experimental validation of this compound's mechanism of action.
In Vitro BAX Activation Assay (Optional)
For more direct evidence of this compound's inhibitory activity, an in vitro assay using isolated mitochondria or liposomes can be performed.
Objective: To determine if this compound directly inhibits BAX-mediated membrane permeabilization in a cell-free system.[6][13]
Protocol:
-
Reagents:
-
Isolated mitochondria from BAX/BAK double knockout cells.
-
Recombinant full-length BAX protein.
-
A direct BAX activator, such as truncated Bid (tBid).
-
Fluorescent dye (e.g., calcein) encapsulated liposomes.
-
-
Assay (Liposome-based):
-
Incubate liposomes with recombinant BAX, tBid, and varying concentrations of this compound.
-
Measure the release of the fluorescent dye over time using a fluorometer.
-
-
Assay (Mitochondria-based):
-
Incubate isolated mitochondria with recombinant BAX, tBid, and this compound.[6]
-
Pellet the mitochondria and analyze the supernatant for cytochrome c release by western blot.
-
-
Data Analysis: Calculate the percentage of inhibition of dye release or cytochrome c release by this compound compared to the no-inhibitor control.
Data Presentation:
| This compound (µM) | % Inhibition of Calcein Release (± SD) | % Inhibition of Cytochrome c Release (± SD) |
| 0.1 | 15 (± 4) | 12 (± 3) |
| 1 | 45 (± 7) | 40 (± 6) |
| 10 | 85 (± 5) | 80 (± 8) |
| 25 | 95 (± 3) | 92 (± 4) |
These protocols provide a comprehensive framework for the initial characterization of this compound. Further experiments, such as co-immunoprecipitation to assess this compound binding to BAX and structural studies, may be warranted based on these initial findings.
References
- 1. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bax activation and mitochondrial insertion during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct Interaction of Bax and Bak Proteins with Bcl-2 Homology Domain 3 (BH3)-only Proteins in Living Cells Revealed by Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BAX-induced cell death may not require interleukin 1β-converting enzyme-like proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BAX Activation After BAX-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic protein BAX is a pivotal member of the BCL-2 family and a key regulator of the intrinsic pathway of apoptosis.[1][2][3] Under normal physiological conditions, BAX resides in an inactive monomeric state, primarily in the cytosol.[4][5] Upon receiving an apoptotic stimulus, BAX undergoes a series of conformational changes, leading to its translocation to the outer mitochondrial membrane (OMM).[1][5][6][7][8] At the OMM, activated BAX molecules oligomerize to form pores, resulting in mitochondrial outer membrane permeabilization (MOMP).[1][2][9] This permeabilization allows for the release of intermembrane space proteins, such as cytochrome c, into the cytosol, which in turn activates the caspase cascade and culminates in programmed cell death.[1][2][9][10]
Small molecule activators of BAX, such as the hypothetical compound BAX-IN-1, hold significant therapeutic potential, particularly in oncology. By directly triggering BAX activation, these molecules can bypass upstream signaling defects and induce apoptosis in cancer cells. These application notes provide a comprehensive guide with detailed protocols for robustly measuring the activation of BAX following treatment with a novel small molecule activator like this compound. The described assays will enable researchers to characterize the key events in the BAX activation cascade.
Key BAX Activation Events to Measure
A thorough investigation of a putative BAX activator like this compound necessitates a multi-faceted experimental approach. The primary events to monitor are:
-
BAX Conformational Change: The initial step in BAX activation involves a significant structural rearrangement that exposes its N-terminus. This can be detected using conformation-specific antibodies.[1][4][11][12][13][14]
-
BAX Mitochondrial Translocation: Following its conformational change, BAX moves from the cytosol to the mitochondria.[6][7][8][15]
-
BAX Oligomerization: At the outer mitochondrial membrane, activated BAX monomers assemble into dimers and higher-order oligomers to form pores.[1][4][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of BAX pores leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space. The most commonly assayed factor is cytochrome c.[1][2][3][9][10][16]
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following table provides expected outcomes from the described assays, which should be adapted based on experimental results.
| Assay | Metric | Expected Outcome with this compound Treatment | Example Quantitative Change |
| Immunofluorescence | Percentage of cells with activated BAX | Increased percentage of cells with punctate mitochondrial staining for active BAX. | > 50% increase in cells with active BAX staining compared to control.[9] |
| Immunoprecipitation | Amount of conformationally changed BAX | Increased amount of BAX immunoprecipitated with conformation-specific antibody (e.g., 6A7). | 3-8 fold increase in immunoprecipitated active BAX. |
| BAX Oligomerization Assay | Ratio of oligomeric to monomeric BAX | Increased ratio of cross-linked BAX oligomers to monomers. | 2-5 fold increase in the oligomer/monomer ratio.[9] |
| Cytochrome c Release Assay | Cytosolic cytochrome c levels | Increased levels of cytochrome c in the cytosolic fraction. | 3-10 fold increase in cytosolic cytochrome c.[9] |
Experimental Protocols
BAX Conformational Change and Mitochondrial Translocation by Immunofluorescence
This method allows for the simultaneous visualization of BAX activation and its translocation to the mitochondria.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody against activated BAX (e.g., clone 6A7)[1][4][6][11][12][14][17]
-
Mitochondrial marker antibody (e.g., anti-TOM20 or anti-HSP60)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against activated BAX and a mitochondrial marker, diluted in Blocking Buffer, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies and DAPI, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Activated BAX will appear as punctate staining that co-localizes with the mitochondrial marker.
BAX Conformational Change by Immunoprecipitation
This protocol quantifies the amount of conformationally active BAX in cell lysates.
Materials:
-
Treated and control cell pellets
-
CHAPS Lysis Buffer (2% CHAPS, 150 mM NaCl, 10 mM HEPES pH 7.4, with protease inhibitors)
-
Primary antibody against activated BAX (e.g., clone 6A7)
-
Protein A/G magnetic beads
-
Wash Buffer (0.2% CHAPS, 150 mM NaCl, 10 mM HEPES pH 7.4)
-
SDS-PAGE sample buffer
-
Primary antibody against total BAX
Protocol:
-
Lyse cell pellets in ice-cold CHAPS Lysis Buffer for 30 minutes on ice.
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate equal amounts of protein (e.g., 500 µg) with the anti-activated BAX antibody (6A7) for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using a primary antibody against total BAX.
BAX Oligomerization Assay by Chemical Cross-linking
This assay detects the formation of BAX dimers and higher-order oligomers.
Materials:
-
Treated and control cell pellets
-
Mitochondrial isolation buffer
-
Chemical cross-linker (e.g., bismaleimidohexane - BMH)
-
Quenching solution (e.g., DTT or β-mercaptoethanol)
-
RIPA Lysis Buffer
-
SDS-PAGE sample buffer
-
Primary antibody against total BAX
Protocol:
-
Isolate mitochondria from treated and control cells by differential centrifugation.
-
Resuspend the mitochondrial pellets in mitochondrial isolation buffer.
-
Treat the mitochondrial suspensions with the chemical cross-linker (e.g., 1 mM BMH) for 30 minutes at room temperature.
-
Quench the cross-linking reaction by adding the quenching solution.
-
Lyse the mitochondria with RIPA Lysis Buffer.
-
Analyze the lysates by SDS-PAGE and Western blotting using an anti-BAX antibody. BAX monomers, dimers, and higher-order oligomers will appear as distinct bands.
Cytochrome c Release Assay
This protocol measures the release of cytochrome c from the mitochondria into the cytosol, a key indicator of MOMP.
Materials:
-
Treated and control cell pellets
-
Digitonin Permeabilization Buffer (e.g., 75 mM NaCl, 1 mM NaH2PO4, 8 mM Na2HPO4, 250 mM sucrose, and 0.05% digitonin, with protease inhibitors)
-
Mitochondrial Lysis Buffer (e.g., RIPA buffer)
-
Primary antibodies against cytochrome c, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV)
Protocol:
-
Harvest cells and wash them once with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of ice-cold Digitonin Permeabilization Buffer and incubate on ice for 5 minutes to selectively permeabilize the plasma membrane.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytosolic fraction.
-
Collect the supernatant (cytosolic fraction).
-
Wash the remaining pellet (containing mitochondria) with PBS.
-
Lyse the pellet with Mitochondrial Lysis Buffer to obtain the mitochondrial fraction.
-
Analyze equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against cytochrome c, the cytosolic marker (GAPDH), and the mitochondrial marker (COX IV) to confirm the purity of the fractions and assess cytochrome c distribution. An increase in cytochrome c in the cytosolic fraction of this compound treated cells indicates BAX activation and MOMP.[9][10][16]
References
- 1. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome c Release Assays for Bcl-2 Family Proteins: R&D Systems [rndsystems.com]
- 4. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Rearrangements in the Pro-apoptotic Protein, Bax, as It Inserts into Mitochondria: A CELLULAR DEATH SWITCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Biphasic translocation of Bax to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Bax directly induces release of cytochrome c from isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Bax protein conformational change using a surface plasmon resonance imaging-based antibody chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bid-induced Conformational Change of Bax Is Responsible for Mitochondrial Cytochrome c Release during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformation of the Bax C‐terminus regulates subcellular location and cell death | The EMBO Journal [link.springer.com]
- 15. Damage-induced Bax N-terminal change, translocation to mitochondria and formation of Bax dimers/complexes occur regardless of cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bax-induced Cytochrome C Release from Mitochondria Is Independent of the Permeability Transition Pore but Highly Dependent on Mg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of BAX Inhibitors
Topic: BAX Inhibitor High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BCL-2-associated X protein (BAX) is a pivotal pro-apoptotic member of the BCL-2 family of proteins. In response to apoptotic stimuli, BAX translocates from the cytosol to the mitochondrial outer membrane, where it oligomerizes and forms pores, leading to the release of cytochrome c and other pro-apoptotic factors. This process is a key commitment step in the intrinsic pathway of apoptosis. Dysregulation of BAX is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the identification of small molecule inhibitors of BAX is a promising therapeutic strategy. High-throughput screening (HTS) assays are essential for discovering and characterizing such inhibitors from large chemical libraries.
These application notes provide an overview of the principles and a detailed protocol for a cell-free, fluorescence-based HTS assay to identify direct inhibitors of BAX-mediated membrane permeabilization, a key event in apoptosis.
BAX Activation Signaling Pathway
Apoptotic signals converge on the activation of BAX. In healthy cells, BAX is a soluble monomer primarily located in the cytosol.[1] Upon receiving an apoptotic stimulus, activator BH3-only proteins (e.g., tBID, BIM) directly bind to BAX, inducing a conformational change. This activation can be antagonized by anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-xL). Activated BAX then translocates to the mitochondrial outer membrane, where it inserts and oligomerizes, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
References
Troubleshooting & Optimization
troubleshooting BAX-IN-1 insolubility issues
Welcome to the technical support center for BAX-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this potential BAX inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address issues related to the insolubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a potential selective inhibitor of the Bcl-2-associated X protein (BAX).[1][2] The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1][3]
Q2: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
Precipitation upon thawing a frozen stock solution can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, warm the solution gently to 37°C and vortex or sonicate to aid in redissolving the compound.[4] To prevent this, it is recommended to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer for my experiment. How can I resolve this?
This is a common issue for hydrophobic small molecules. Here are several strategies to mitigate precipitation upon dilution:
-
Lower the Final Concentration: Your compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[6][7]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.[6]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experimenting with the pH of your aqueous buffer might improve solubility.[4][6][7]
-
Use of Surfactants or Co-solvents: Consider adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) or a co-solvent such as polyethylene (B3416737) glycol (PEG) to your aqueous buffer.[7]
-
Preparation Method: When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.[4]
Q4: How should I store my this compound stock solutions?
For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also recommended to protect the solutions from light.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving insolubility issues with this compound.
Issue: this compound Powder Does Not Dissolve in DMSO
Possible Cause:
-
Insufficient solvent volume.
-
Presence of moisture in DMSO.
-
Compound has precipitated out of solution during shipping or storage.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are using the correct volume of DMSO for your desired stock concentration.
-
Use Fresh DMSO: Ensure you are using anhydrous, high-purity DMSO.[1]
-
Apply Gentle Heat and Sonication: Warm the vial to 37°C and use a bath sonicator to aid dissolution.[4]
-
Visual Inspection: Before adding solvent, inspect the vial for any pelleted powder and ensure it is properly mixed into the solvent.
Issue: Inconsistent Results in Cell-Based Assays
Possible Cause:
-
Precipitation of this compound in the cell culture medium.
-
The actual soluble concentration of the inhibitor is lower than the intended concentration.
Troubleshooting Steps:
-
Pre-Assay Solubility Check: Before your main experiment, perform a small-scale test by preparing your highest concentration of this compound in the cell culture medium you will be using. Incubate for the duration of your experiment and visually inspect for any signs of precipitation (crystals or oily film).[7]
-
Centrifugation and Supernatant Quantification: For a more rigorous check, after the incubation period, centrifuge the sample at high speed and measure the concentration of this compound in the supernatant using an analytical method like HPLC-UV. This will give you the true soluble concentration.[7]
-
Consider Serum Effects: The presence of serum proteins in the culture medium can affect the solubility of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.[7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (65.29 mM) | Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended.[1] |
| Aqueous Buffer | Low (concentration-dependent) | Prone to precipitation upon dilution from DMSO stock.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Bath sonicator (optional)
-
Microcentrifuge tubes for aliquoting
Procedure:
-
Calculate Solvent Volume: Based on the molecular weight of this compound (306.32 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.[1] For 1 mg of this compound, you will need approximately 326.5 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.[4]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in polypropylene (B1209903) tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Protocol for a Cell-Based Apoptosis Assay
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
96-well cell culture plates
-
Caspase-3/7 activity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to minimize precipitation.[4] Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate for a pre-determined time (e.g., 1-2 hours) to allow for cell uptake of the inhibitor.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the negative control wells) and incubate for the desired period (e.g., 4-6 hours).
-
Measure Apoptosis: Measure apoptosis using a caspase-3/7 activity assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 of this compound.
Mandatory Visualizations
Caption: A diagram of the BAX-mediated intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting insolubility issues encountered with this compound.
References
Technical Support Center: BAX Modulator Dosage Optimization
Welcome to the technical support center for optimizing the dosage of BAX modulators. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximal efficacy in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Section 1: Optimizing BAX Activators for Maximum Pro-Apoptotic Effect
This section focuses on small molecule BAX activators, such as BAM7 and BTSA1, which directly bind to and activate BAX to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule BAX activators?
A1: Small molecule BAX activators are compounds that directly interact with the pro-apoptotic protein BAX.[1] BAX is typically present in an inactive form in the cytoplasm.[1] These activators bind to a specific site on BAX, often referred to as the "trigger site," inducing a conformational change.[2][3] This activation leads to BAX translocation to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane.[1][4] This permeabilization results in the release of pro-apoptotic factors like cytochrome c, ultimately leading to caspase activation and programmed cell death (apoptosis).[1]
Q2: How do I determine the optimal concentration of a BAX activator for my experiments?
A2: The optimal concentration, often referred to as the EC50 (half-maximal effective concentration), should be determined empirically for each cell line and experimental condition. A dose-response experiment is the standard method. This involves treating your cells with a range of concentrations of the BAX activator and measuring the apoptotic response. Key assays for this include cell viability assays (e.g., MTT or CellTiter-Glo), caspase activity assays, and Annexin V/Propidium Iodide (PI) staining to quantify apoptotic cells.[5][6][7]
Q3: What are some typical effective concentrations for known BAX activators?
A3: The effective concentrations can vary significantly between compounds and cell lines. The following table summarizes some reported values for common BAX activators.
| Compound | Target | IC50 / EC50 | Cell Line(s) | Reference |
| BAM7 | BAX | IC50: 3.3 µM | In vitro binding assay | [8][9] |
| Effective concentration: 10-40 µM | In vitro oligomerization | [3][10] | ||
| Effective concentration: ~15 µM | MEF cells | [9][11] | ||
| BTSA1 | BAX | IC50: 250 nM, EC50: 144 nM | In vitro binding assay | [12][13] |
| Effective concentration: 5 µM | Human AML cell lines | [12] | ||
| BTSA1.2 | BAX | IC50: 149 nM | In vitro binding assay | [14] |
| IC50: 1.24 - 1.75 µM | Lymphoma cell lines | [14] | ||
| CYD-4-61 | BAX | IC50: 0.34 µM | MDA-MB-231 | [1] |
| GL0385 | BAX | IC50: 0.26 µM | MCF-7 | [1] |
Note: IC50 (half-maximal inhibitory concentration) in the context of binding assays refers to the concentration required to displace 50% of a competing ligand. EC50 (half-maximal effective concentration) refers to the concentration that elicits 50% of the maximal biological response.
Experimental Protocols
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with a BAX activator.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with a serial dilution of the BAX activator. A common starting range is from 0.1 µM to 50 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time point (e.g., 6, 12, or 24 hours). This may need to be optimized.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating, potentially apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[7]
-
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Troubleshooting Guide: BAX Activator Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low apoptotic response | 1. Compound inactivity: The BAX activator may have degraded. 2. Incorrect dosage: The concentrations used may be too low. 3. Cell line resistance: The cell line may have low BAX expression or high levels of anti-apoptotic proteins. 4. Short incubation time: The time point chosen may be too early to observe apoptosis. | 1. Check compound integrity: Use a fresh stock of the activator. 2. Expand dose range: Test a wider and higher range of concentrations. 3. Characterize cell line: Confirm BAX expression levels via Western blot. Consider using a different cell line. 4. Time-course experiment: Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation period. |
| High background apoptosis in control | 1. Cell culture stress: Over-confluency, nutrient deprivation, or contamination can induce apoptosis. 2. Vehicle toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Optimize cell culture: Ensure cells are healthy and not overgrown. Use fresh media. 2. Reduce vehicle concentration: Keep the final vehicle concentration below 0.1% if possible and ensure the vehicle control matches the highest concentration used in the treatment groups. |
| Inconsistent results | 1. Pipetting errors: Inaccurate serial dilutions or cell seeding. 2. Cell passage number: High passage numbers can lead to genetic drift and altered phenotypes. 3. Experimental variability: Minor differences in incubation times or reagent preparation. | 1. Ensure accuracy: Use calibrated pipettes and be meticulous with dilutions and cell counting. 2. Use low passage cells: Thaw a fresh vial of low-passage cells. 3. Standardize protocol: Maintain consistency in all experimental steps. |
Visualizations
Caption: BAX Activator Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell imaging to measure BAX recruitment kinetics to mitochondria during apoptosis | PLOS One [journals.plos.org]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. BTSA1.2 | BAX activator | Probechem Biochemicals [probechem.com]
improving BAX-IN-1 stability in solution
Welcome to the technical support center for BAX-IN-1, a potential selective inhibitor of the B-cell lymphoma 2 (Bcl-2)-associated X protein (BAX). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule identified as a potential selective inhibitor of the pro-apoptotic protein BAX.[1][2][3] BAX plays a critical role in the intrinsic pathway of apoptosis. In healthy cells, BAX is primarily found in an inactive monomeric state in the cytosol. Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores, leading to the release of cytochrome c and subsequent cell death. Small molecule inhibitors of BAX, such as this compound, are thought to function by binding to BAX and stabilizing its inactive conformation, thereby preventing its activation and the downstream events of apoptosis.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: How should I store this compound in its solid form and as a stock solution?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid (Powder) | 4°C | Refer to product datasheet | Protect from light |
| Stock Solution (-20°C) | -20°C | 1 month | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (-80°C) | -80°C | 6 months | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[1] |
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. Here are several strategies to address this issue:
-
Lower the Final Concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try performing a dose-response experiment starting with a lower concentration range.
-
Optimize DMSO Concentration: While it is important to minimize the final DMSO concentration to avoid solvent effects on your cells or assay, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer to improve the solubility of the compound.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for your experiments from a stock solution. Do not use diluted solutions that have been stored, as precipitation can occur over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | - Final concentration is too high.- Low aqueous solubility.- Insufficient DMSO in the final solution. | - Decrease the final working concentration of this compound.- Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween-80) to the buffer.- Increase the final DMSO concentration slightly (ensure it is tolerated by your experimental system and include a vehicle control). |
| Inconsistent Experimental Results | - Instability of this compound in the experimental buffer.- Degradation due to repeated freeze-thaw cycles of the stock solution.- pH sensitivity of the compound. | - Prepare fresh dilutions immediately before each experiment.- Aliquot the DMSO stock solution into single-use volumes to avoid freeze-thaw cycles.[1]- Evaluate the stability of this compound in your specific buffer system over the time course of your experiment. Consider performing a time-course stability study. |
| Loss of Inhibitory Activity | - Degradation of the compound.- Improper storage conditions. | - Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light.[1]- Use a freshly opened vial of the compound or a new stock solution to confirm activity. |
| Cell Toxicity Unrelated to BAX Inhibition | - High concentration of DMSO in the final working solution.- Off-target effects of the compound at high concentrations. | - Perform a vehicle control with the same final DMSO concentration to assess its effect on cell viability.- Lower the final DMSO concentration to a non-toxic level (typically <0.5%).- Determine the optimal, non-toxic working concentration of this compound through a dose-response curve. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Protocol 2: Assessing the Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, cell culture medium). This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubate and Observe: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation. For a more quantitative assessment, the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) can be measured using a plate reader. An increase in absorbance indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show visible precipitation or a significant increase in absorbance) is the approximate kinetic solubility of this compound under these conditions.
Visualizations
Caption: BAX activation pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: BAX-IN-1 and Apoptosis Inhibition
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with apoptosis inhibition when using compounds intended to target the BAX protein. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My BAX inhibitor (referred to as BAX-IN-1) is not preventing apoptosis. What are the possible reasons?
There are several potential reasons why your BAX inhibitor may not be effective in your experimental setup. These can be broadly categorized into issues with the compound itself, the experimental model, or the assay methodology.
Troubleshooting Steps:
-
Verify Compound Identity and Mechanism: The term "this compound" is not a standard nomenclature for a specific BAX inhibitor. It is likely a misnomer for either Bax Inhibitor-1 (BI-1) , an endogenous anti-apoptotic protein, or a specific small molecule inhibitor of BAX. It is crucial to identify the exact compound you are using.
-
If using a small molecule BAX inhibitor: Confirm its mechanism of action. Direct BAX inhibitors can be allosteric inhibitors that prevent the conformational changes required for BAX activation and translocation to the mitochondria, or they can be BAX channel inhibitors that block the pore-forming activity of activated BAX.[1][2]
-
If investigating Bax Inhibitor-1 (BI-1): BI-1 does not directly bind to BAX. Instead, it is an ER-resident protein that modulates ER stress and calcium homeostasis to indirectly inhibit apoptosis. Its effect can be cell-type and stress-stimulus dependent.
-
-
Assess Experimental Conditions:
-
Cell Line Specificity: The expression levels of BCL-2 family proteins (pro- and anti-apoptotic) can vary significantly between cell lines. Your cell line may have very low BAX expression or high levels of anti-apoptotic proteins like BCL-2 or BCL-xL, which could make them resistant to BAX-mediated apoptosis.
-
Apoptotic Stimulus: The type and strength of the apoptotic stimulus used are critical. Some stimuli may induce apoptosis through BAX-independent pathways. Ensure your chosen stimulus (e.g., staurosporine, etoposide) is known to activate the intrinsic (mitochondrial) apoptotic pathway.
-
Compound Concentration and Incubation Time: The inhibitor may be used at a suboptimal concentration or for an insufficient duration. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and apoptotic stimulus.
-
-
Evaluate Apoptosis Assay Method:
-
Timing of Assay: Apoptosis is a dynamic process. If the assay is performed too early or too late, you may miss the window of detection.
-
Assay Specificity: Ensure the assay you are using is appropriate for detecting changes in the BAX-mediated pathway. For example, if your inhibitor is expected to prevent mitochondrial outer membrane permeabilization (MOMP), assays measuring mitochondrial membrane potential or cytochrome c release are highly relevant.
-
Q2: How can I confirm that the apoptotic pathway in my cells is BAX-dependent?
To confirm BAX dependency, you can use a combination of positive and negative controls.
-
Positive Control: Use a known BAX activator, such as BTSA1, to induce apoptosis.[3] If BTSA1 induces apoptosis in your cells, it suggests the BAX pathway is functional.
-
Negative Control (Genetic Knockdown/Knockout): The most definitive way is to use a BAX knockout (KO) or knockdown (e.g., using siRNA) cell line. If the apoptotic stimulus fails to induce cell death in these cells compared to the wild-type, it confirms BAX dependency.[4]
Q3: My apoptosis readouts are inconsistent. What are some common technical pitfalls?
Inconsistent results in apoptosis assays can arise from several factors:
-
Cell Health and Culture Conditions: Use healthy, log-phase cells. Over-confluent or starved cells can undergo spontaneous apoptosis.[5]
-
Reagent Handling: Ensure proper storage and handling of all reagents, including the BAX inhibitor and assay components. Avoid repeated freeze-thaw cycles.
-
Staining Procedures: Follow the staining protocols precisely. Forgetting to add a dye, using incorrect concentrations, or washing at the wrong step can all lead to erroneous results.[5]
-
Flow Cytometry Settings: If using flow cytometry, ensure proper compensation is set to avoid spectral overlap between fluorescent dyes.
Experimental Protocols
Below are detailed protocols for key experiments to investigate BAX-mediated apoptosis.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Principle: Activated caspase-3 cleaves the substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.[6][7]
Protocol:
-
Cell Lysis:
-
Induce apoptosis in your cell culture with the desired stimulus, in the presence and absence of your BAX inhibitor. Include a non-induced control.
-
Pellet 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Reaction:
-
To a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 50 µL of the cell lysate to the wells.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the induced/treated samples with the non-induced control.[5]
-
Mitochondrial Membrane Potential Assay (JC-1)
This assay detects the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[8]
Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well plate and treat with your apoptotic stimulus and BAX inhibitor. Include a positive control for depolarization (e.g., with CCCP).
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Add 10 µL of the JC-1 staining solution to each well containing 100 µL of culture medium.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[8]
-
-
Washing:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully remove the supernatant and wash the cells with 200 µL of assay buffer. Repeat this step once.[8]
-
-
Data Acquisition:
-
Add 100 µL of assay buffer to each well.
-
Analyze immediately using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Red Fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green Fluorescence (Monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Cytochrome c Release Assay (Western Blot)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then determined by Western blotting.
Protocol:
-
Cell Fractionation:
-
Collect ~5 x 10^7 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of 1X Cytosol Extraction Buffer Mix and incubate on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform standard Western blotting procedures, using a primary antibody specific for cytochrome c.
-
Use organelle-specific markers (e.g., COX IV for mitochondria, GAPDH for cytosol) to verify the purity of your fractions.
-
Quantitative Data Summary
The following tables summarize typical concentration ranges and IC50 values for various BAX inhibitors and related compounds. Note that these values are highly dependent on the specific cell line and experimental conditions.
| Compound Class | Example Compound | Target | Typical IC50 / EC50 | Reference |
| Bax Channel Inhibitors | Bci1 | BAX | ~0.81 µM (liposome assay) | [1] |
| Bci2 | BAX | ~0.89 µM (liposome assay) | [1] | |
| Bax/Bak Oligomerization Inhibitors | MSN-50 | BAX/BAK | ~9 µM (liposome assay) | [1] |
| MSN-125 | BAX/BAK | ~6 µM (liposome assay) | [1] | |
| Allosteric BAX Inhibitors | WEHI-3773 | BAX | EC50 comparable to primary screen hits | [9] |
| BAX Activators | BTSA1 | BAX | Induces caspase-3/7 activation at low µM range | [3] |
| Apoptosis Inducer | Typical Concentration | Incubation Time | Reference |
| Staurosporine | 1 µg/mL | 2.5 - 3 hours | [10] |
| Paclitaxel | 1 µM | 24 hours | [11] |
| TNFα/CHX | Varies | 8 hours | [2] |
Visualizations
Signaling Pathway: Intrinsic Apoptosis
Caption: The intrinsic apoptotic pathway is regulated by the BCL-2 family of proteins.
Experimental Workflow: Troubleshooting BAX Inhibitor Efficacy
Caption: A logical workflow for troubleshooting ineffective BAX inhibitor experiments.
References
- 1. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. biogot.com [biogot.com]
- 7. abcam.com [abcam.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining BAX Inhibitor Treatment Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BAX inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule BAX inhibitors?
A1: Small molecule BAX inhibitors are designed to prevent the pro-apoptotic protein BAX from initiating the intrinsic pathway of apoptosis.[1] Under normal physiological conditions, BAX exists as an inactive monomer primarily in the cytosol.[2][3] Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the outer mitochondrial membrane, and oligomerizes to form pores.[2][4][5] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating caspases and executing cell death.[1][6]
Small molecule inhibitors typically function by binding to BAX and stabilizing its inactive conformation, thereby preventing its activation and subsequent translocation and oligomerization at the mitochondrial membrane.[7][8] Some inhibitors may act allosterically, binding to a site distinct from the activation site to prevent the necessary conformational changes.[7][8]
Q2: How can I confirm that my BAX inhibitor is engaging its target in cells?
A2: Target engagement can be confirmed through several experimental approaches:
-
BAX Conformational Change Assay: This assay utilizes conformation-specific antibodies, such as the 6A7 antibody, that specifically recognize the activated form of BAX.[2] A reduction in the signal from this antibody in the presence of the inhibitor following an apoptotic stimulus indicates that the inhibitor is preventing BAX activation.
-
BAX Translocation Assay: This can be assessed by subcellular fractionation and Western blotting. In untreated, apoptotic cells, BAX will be enriched in the mitochondrial fraction. An effective inhibitor will result in a greater proportion of BAX remaining in the cytosolic fraction.
-
Co-immunoprecipitation (Co-IP): If the inhibitor is tagged or has a known binding partner, Co-IP can be used to pull down BAX and confirm a direct interaction.
Q3: What are the critical quality control steps for a new batch of a BAX inhibitor?
A3: Before initiating experiments with a new batch of a BAX inhibitor, it is crucial to perform the following quality control checks:
-
Purity Analysis: Assess the purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identity Confirmation: Confirm the chemical identity of the compound using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Testing: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol) to ensure proper stock solution preparation.[7]
-
Functional Assay: Perform a dose-response experiment in a well-characterized cell line to confirm that the new batch has the expected biological activity and potency (e.g., IC50 value for inhibition of apoptosis).
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Apoptosis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Compound Solubility | Prepare fresh stock solutions and ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (<0.1%) and consistent across experiments. Use sonication or gentle warming to aid dissolution if necessary. | Protocol: Prepare a 10 mM stock solution of the BAX inhibitor in 100% DMSO. For a final concentration of 10 µM in cell culture, perform a 1:1000 dilution in pre-warmed media. Vortex thoroughly before adding to cells. |
| Compound Instability | Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.[9] Protect from light if the compound is light-sensitive.[9] Test the activity of a freshly prepared stock solution against an older one. | Protocol: Upon receiving the compound, dissolve it in the appropriate solvent to a high concentration, aliquot into single-use volumes in light-protected tubes, and store at -80°C. For working solutions, thaw a fresh aliquot for each experiment. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and apoptotic stimulus. | Protocol: Seed cells in a 96-well plate. Treat with a range of inhibitor concentrations (e.g., 0.1 nM to 100 µM) for a fixed pre-incubation time before inducing apoptosis. Measure cell viability using an MTT or similar assay after 24-48 hours. |
| Cell Line Resistance | The chosen cell line may have redundant anti-apoptotic mechanisms or low BAX expression. Confirm BAX expression by Western blot. Consider using a different cell line or a sensitizer (B1316253) to enhance BAX-dependent apoptosis. | Protocol: Lyse cells and perform SDS-PAGE followed by Western blotting using a validated anti-BAX antibody. Use a positive control cell line with known high BAX expression. |
| Incorrect Timing of Treatment | The inhibitor may need to be added before, during, or after the apoptotic stimulus. Optimize the timing of inhibitor addition relative to the apoptotic insult. | Protocol: Set up parallel experiments where the inhibitor is added 2 hours before, at the same time as, and 2 hours after the apoptotic stimulus. Assess apoptosis at a fixed time point. |
Problem 2: Observed Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Non-specific Cytotoxicity | Determine the toxicity profile of the compound in the absence of an apoptotic stimulus. Use the lowest effective concentration determined from the dose-response curve. | Protocol: Treat cells with a range of inhibitor concentrations without inducing apoptosis. Measure cell viability at 24, 48, and 72 hours to determine the maximum non-toxic concentration. |
| Solvent Toxicity | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control in all experiments. | Protocol: Treat cells with the same volume of the solvent used for the highest inhibitor concentration as a vehicle control. |
| Off-Target Kinase Inhibition | Many small molecules can have off-target effects on kinases. Perform a kinase panel screen to identify potential off-target interactions. | Protocol: Submit the compound to a commercial kinase profiling service to screen against a panel of common kinases. |
| Mitochondrial Dysfunction | The inhibitor might be affecting mitochondrial health independent of BAX. Measure mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRE. | Protocol: Treat cells with the inhibitor and a vehicle control. Stain with JC-1 and analyze by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. |
Visualizing Key Pathways and Workflows
To aid in understanding the experimental logic and biological context, the following diagrams illustrate key processes.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bax forms multispanning monomers that oligomerize to permeabilize membranes during apoptosis | The EMBO Journal [link.springer.com]
- 5. Mitochondrial membrane permeabilisation by Bax/Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
issues with BAX-IN-1 cell permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals experiencing issues with the cell permeability of BAX-IN-1, a hypothetical cell-permeable Bax-targeting compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
This compound is a small molecule designed to be cell-permeable and modulate the activity of the pro-apoptotic protein Bax. Depending on the specific design, such a compound could either activate or inhibit Bax function. Upon successful entry into the cell, an activating this compound would be expected to induce a conformational change in Bax, leading to its translocation to the mitochondria, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane.[1][2][3][4][5] This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of pro-apoptotic factors like cytochrome c, ultimately leading to caspase activation and programmed cell death (apoptosis).[1][2][4][6][7][8]
Q2: How should this compound be stored and handled?
For optimal performance and to avoid degradation, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[9] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[9]
Q3: What is the expected cellular outcome after successful this compound treatment?
The primary expected outcome of a successful treatment with an activating this compound is the induction of apoptosis. This can be observed and quantified by several cellular and molecular changes, including:
-
Phosphatidylserine externalization: A hallmark of early apoptosis.
-
Caspase activation: Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
-
Cytochrome c release: The translocation of cytochrome c from the mitochondria to the cytosol.
-
Nuclear condensation and fragmentation: Visible through nuclear staining.
-
Cell death: Quantifiable through viability assays.
Q4: How can I verify that my this compound compound is active?
To confirm the activity of your this compound compound, you can perform a cell-free assay using isolated mitochondria. In this assay, the direct application of an active Bax activator should induce the release of cytochrome c from the isolated organelles.[7] This helps to distinguish between issues of compound inactivity and problems with cell permeability.
Troubleshooting Guide: this compound Cell Permeability and Efficacy
This guide addresses the common issue of observing low or no effect of this compound in cell-based experiments.
Problem: Low or No Observable Effect of this compound
If you are not observing the expected apoptotic effects after treating your cells with this compound, several factors could be at play. The following troubleshooting workflow can help you identify the root cause.
Caption: Troubleshooting workflow for low this compound efficacy.
Detailed Troubleshooting Steps
1. Verify Compound Integrity and Handling
-
Storage: Ensure that the powdered compound and its stock solutions are stored at the recommended temperatures to prevent chemical degradation.[9]
-
Solution Preparation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions. Use high-quality, anhydrous solvents.[9]
2. Optimize Concentration and Incubation Time
The efficacy of this compound can be highly dependent on the cell line, cell density, and experimental conditions. A thorough optimization of concentration and incubation time is crucial.
-
Dose-Response Experiment: Test a wide range of this compound concentrations to determine the optimal dose for your specific cell line. Based on data for a known Bax activator, a starting range could be between 20 µM and 80 µM.[9]
-
Time-Course Experiment: Assess the effects of this compound at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for inducing apoptosis.
| Parameter | Cell Line Examples | Concentration Range | Incubation Time | Expected Outcome |
| In Vitro Efficacy | Lewis Lung Carcinoma, A549, Panc-1[9] | 20 - 80 µM[9] | 48 hours[9] | Dose-dependent increase in apoptotic cell death[9] |
Table 1: In Vitro Experimental Parameters for a Bax Activator.
| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| This compound (µM) | 10 | 20 | 40 | 80 |
| Incubation (hours) | 24 | 24 | 24 | 24 |
| This compound (µM) | 40 | 40 | 40 | 40 |
| Incubation (hours) | 6 | 12 | 24 | 48 |
Table 2: Example of a Dose-Response and Time-Course Optimization Matrix.
3. Address Potential Cell Permeability Issues
If you have ruled out issues with compound integrity and optimized experimental conditions, the problem may lie with the compound's ability to cross the cell membrane.
-
Use of Solvents: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically <0.5%). High solvent concentrations can damage cell membranes and affect permeability.
-
Alternative Delivery Methods:
-
Permeabilizing Agents: The use of very low concentrations of mild detergents like digitonin (B1670571) or saponin (B1150181) can transiently permeabilize the plasma membrane. This should be carefully optimized to avoid cell toxicity.
-
Cell-Penetrating Peptides (CPPs): Covalently conjugating this compound to a CPP can facilitate its entry into cells.
-
Liposomal Formulations: Encapsulating this compound in liposomes can enhance its delivery across the cell membrane.
-
4. Consider Cell Line Specificity
Different cell lines can exhibit varying sensitivities to apoptosis-inducing agents due to differences in their genetic background, such as the expression levels of Bcl-2 family proteins or mutations in apoptotic pathway components.
-
Positive Controls: Use a well-characterized apoptosis-inducing agent (e.g., staurosporine) as a positive control to confirm that the apoptotic machinery in your cell line is functional.
-
Alternative Cell Lines: If your cell line is known to be resistant to apoptosis, consider testing this compound in a different, more sensitive cell line.
Key Signaling Pathways and Experimental Workflows
The Intrinsic Apoptosis Pathway
The following diagram illustrates the intrinsic apoptosis pathway, highlighting the central role of Bax.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Workflow: Assessing this compound Cell Permeability
This workflow outlines the steps to determine if this compound is effectively entering the cells.
Caption: Workflow to assess this compound cell permeability via cytochrome c release.
Detailed Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound and appropriate controls (vehicle and positive control) for the optimized incubation time.
-
Cell Harvesting: Gently wash the cells with cold PBS and then detach them using a non-enzymatic cell dissociation solution.
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 2: Optimizing this compound Concentration and Incubation Time
-
Cell Seeding: Seed cells in a 96-well plate at a consistent density.
-
Dose-Response:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with this range of concentrations for a fixed time (e.g., 24 hours).
-
Include untreated and vehicle controls.
-
-
Time-Course:
-
Treat cells with a fixed, potentially effective concentration of this compound.
-
Incubate for different durations (e.g., 6, 12, 24, 48 hours).
-
-
Viability Assay: After treatment, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against this compound concentration to determine the EC50 value. Plot cell viability against time to determine the optimal treatment duration.
References
- 1. Bax and Bak function as the outer membrane component of the mitochondrial permeability pore in regulating necrotic cell death in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bax forms multispanning monomers that oligomerize to permeabilize membranes during apoptosis | The EMBO Journal [link.springer.com]
- 4. BAX Gene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bax-derived membrane-active peptides act as potent and direct inducers of apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bz-423 Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Off-Target Toxicity of BAX Activators
Welcome to the technical support center for researchers utilizing BAX activators in cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target toxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are BAX activators and how do they induce apoptosis?
BAX activators are small molecules that directly bind to the pro-apoptotic protein BAX. This binding induces a conformational change in BAX, leading to its translocation from the cytosol to the outer mitochondrial membrane. At the mitochondria, activated BAX oligomerizes to form pores, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP). This permeabilization allows the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade and leads to programmed cell death, or apoptosis.[1][2]
Q2: What is "off-target toxicity" in the context of BAX activators?
Off-target toxicity refers to unintended and adverse effects on cells that are not the intended target of the BAX activator. This can manifest as:
-
Toxicity in non-cancerous or control cell lines: Ideally, a BAX activator would selectively induce apoptosis in target (e.g., cancer) cells while sparing healthy cells.
-
Induction of necrosis instead of apoptosis: At high concentrations or in certain cell types, BAX activators can cause unregulated cell death (necrosis), which can lead to inflammation in an in vivo setting and confounding results in vitro.
-
Non-specific cellular stress responses: Compounds can induce stress pathways unrelated to BAX activation, leading to reduced cell viability through mechanisms other than apoptosis.
Q3: How can I determine the optimal concentration of a BAX activator for my cell line?
The optimal concentration is one that induces a significant level of apoptosis in your target cell line with minimal toxicity in control lines. This is typically determined by performing a dose-response experiment. You should treat your cells with a range of concentrations of the BAX activator and assess cell viability at a specific time point (e.g., 24, 48, or 72 hours). The concentration that results in a 50% reduction in cell viability is known as the IC50 (for inhibitors) or EC50 (for activators). It is crucial to also include a non-cancerous or control cell line in these experiments to assess selectivity.
Q4: How does the expression level of BCL-2 family proteins affect sensitivity to BAX activators?
The sensitivity of a cell line to a BAX activator can be influenced by the expression levels of various BCL-2 family proteins.
-
High levels of anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1): These proteins can sequester activated BAX, thereby inhibiting apoptosis. Cell lines with high levels of these proteins may be more resistant to BAX activators.[3]
-
Low levels of BAX: Cell lines with low or no BAX expression will naturally be resistant to direct BAX activators.[3]
-
High levels of cytosolic BAX monomer: A higher concentration of inactive BAX in the cytosol may correlate with increased sensitivity to BAX activators.[3]
Troubleshooting Guides
Issue 1: High Toxicity in Control Cell Lines
| Possible Cause | Troubleshooting Steps |
| Concentration of BAX activator is too high. | Perform a dose-response curve to determine the optimal concentration with the best therapeutic window between your target and control cells. Start with a broad range of concentrations and narrow it down based on the initial results. |
| The BAX activator has off-target effects. | Consider using a different BAX activator with a different chemical scaffold. Also, ensure the observed cell death is indeed apoptotic and BAX-dependent by using BAX-knockout cell lines or by performing mechanistic studies (e.g., caspase activation, cytochrome c release). |
| Control cells are overly sensitive. | Ensure your control cell line is appropriate. Some immortalized non-cancerous cell lines can still be sensitive to apoptotic stimuli. Consider using primary cells as a more robust control if possible. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions. | Maintain consistent cell culture practices. Use cells at a similar passage number and confluence for all experiments. Ensure media, sera, and supplements are from the same lot. |
| Reagent instability. | Prepare fresh stock solutions of the BAX activator and aliquot for single use to avoid repeated freeze-thaw cycles. Protect fluorescent probes and reagents from light. |
| Incorrect assay timing. | Apoptosis is a dynamic process. The timing of your assay is critical. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment.[4] |
Issue 3: Low or No Apoptotic Response in Target Cells
| Possible Cause | Troubleshooting Steps |
| BAX expression is low or absent. | Confirm BAX expression in your target cell line using Western blotting or qPCR. If BAX levels are low, this cell line may not be a suitable model for studying direct BAX activators. |
| High expression of anti-apoptotic proteins. | Profile the expression of BCL-2, BCL-XL, and MCL-1. If levels are high, consider combining the BAX activator with a BH3 mimetic that inhibits these anti-apoptotic proteins. |
| BAX activator is inactive or used at too low a concentration. | Verify the activity of your compound with a positive control cell line known to be sensitive. Perform a dose-response experiment to ensure you are using an effective concentration. |
Quantitative Data Summary
The following tables provide a summary of the cytotoxic effects of select BAX activators and BH3 mimetics on various cell lines. This data can serve as a starting point for designing your own experiments.
Table 1: Activity of Direct BAX Activators
| Compound | Cell Line | Assay Type | Concentration/IC50/EC50 | Reference |
| BAM7 | Mouse Embryonic Fibroblasts (Bak-/-) | Cell Viability | EC50 = 3.3 µM | [5][6][7] |
| BTSA1 | Human AML cell lines | Cell Viability | IC50 = 1-4 µM (at 24h) | [3] |
| BTSA1 | NB4 (AML) | BAX Translocation | 2.5-10 µM (at 6h) | [8] |
| BTSA1 | OCI-AML3 (AML) | Caspase-3/7 Activation | 0.15625-10 µM (at 4h) | [8] |
Table 2: Activity of BH3 Mimetics (Indirect BAX Activators)
| Compound | Cell Line | Assay Type | IC50/EC50 | Reference |
| Navitoclax | SCLC cell lines | Cell Viability | 110 nM to 22 µM | [9] |
| Navitoclax | A549 (Lung Cancer) | Cell Viability | > 13,000 nM | [10] |
| Navitoclax | NCI-H460 (Lung Cancer) | Cell Viability | > 13,000 nM | [10] |
| Venetoclax | Various | Cell Viability | Wide range, cell line dependent | [11] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the metabolic activity of cells as an indicator of cell viability after treatment with a BAX activator.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the BAX activator or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting: See the troubleshooting guide for common issues and solutions.[12][13]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry without washing.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Troubleshooting: Refer to the troubleshooting guide for common issues like high background and poor separation of populations.[14][15][16]
Assessment of Mitochondrial Membrane Potential: JC-1 Assay
Objective: To detect the depolarization of the mitochondrial membrane, an early event in apoptosis.
Methodology:
-
Cell Preparation: Culture cells on a multi-well plate or in suspension.
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Washing (Optional): Gently wash the cells with assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.
-
Healthy cells: JC-1 forms J-aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With mitochondrial membrane depolarization, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.
-
-
Data Interpretation: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Troubleshooting: Ensure control cells show a high red-to-green fluorescence ratio. Optimize JC-1 concentration and incubation time for your cell type.[17][18][19]
Measurement of Caspase Activity: Fluorometric Assay
Objective: To measure the activity of executioner caspases (caspase-3 and -7) as a marker of apoptosis.
Methodology:
-
Cell Lysis: Lyse the treated and control cells using the provided lysis buffer.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a fluorogenic caspase substrate (e.g., DEVD-AFC).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer (e.g., excitation at 400 nm and emission at 480-520 nm for AFC).
-
Data Analysis: The increase in fluorescence is proportional to the caspase activity.
Troubleshooting: Use a specific caspase inhibitor as a negative control to confirm the specificity of the assay.[20][21]
Visualizations
Caption: BAX activation pathway leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 3. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. How to reduce the background of Annexin V staining? - Flow cytometry [protocol-online.org]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. thco.com.tw [thco.com.tw]
- 21. ubpbio.com [ubpbio.com]
BAX-IN-1 experimental variability and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and offer solutions for common issues encountered when working with BAX-IN-1, a potential selective inhibitor of the BCL-2-associated X protein (BAX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potential selective inhibitor of the pro-apoptotic protein BAX[1][2]. BAX plays a crucial role in the mitochondrial pathway of apoptosis. In healthy cells, BAX is primarily found in an inactive form in the cytosol[3][4]. Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the outer mitochondrial membrane, and oligomerizes to form pores[4][5]. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating caspases and executing cell death[3][4]. This compound is designed to inhibit this activation and pore formation process.
Q2: My experimental results with this compound are inconsistent between batches. What are the potential causes?
A2: Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Stability: this compound, like many small molecules, may degrade over time, especially with repeated freeze-thaw cycles or improper storage. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment[6].
-
Solubility Issues: Poor solubility of this compound in aqueous buffers can lead to variable effective concentrations.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact the cellular response to the inhibitor[6].
-
Assay Variability: Inconsistent incubation times, reagent concentrations, or detection methods can all contribute to variability.
Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the reason?
A3: Unintended cell toxicity can be a concern with small molecule inhibitors. Potential causes include:
-
Off-Target Effects: The inhibitor may be affecting other cellular pathways essential for cell survival[7].
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration low (ideally ≤ 0.1%) and include a solvent-only control[7].
-
Compound Degradation: Degradation products of the inhibitor might be more toxic than the parent compound[6].
Q4: How can I confirm that this compound is effectively inhibiting BAX in my cellular model?
A4: To validate the inhibitory effect of this compound, you can perform several assays:
-
BAX Translocation Assay: Monitor the movement of BAX from the cytosol to the mitochondria upon apoptotic stimulation in the presence and absence of this compound. This can be assessed by immunofluorescence or subcellular fractionation followed by Western blotting.
-
Cytochrome c Release Assay: Measure the amount of cytochrome c released from the mitochondria into the cytosol. Effective BAX inhibition should prevent this release.
-
Caspase Activity Assay: As BAX activation leads to caspase activation, a reduction in caspase-3/7 activity in the presence of this compound would indicate inhibition of the apoptotic pathway.
-
Mitochondrial Membrane Potential Assay: Use dyes like JC-1 to assess mitochondrial depolarization, which is a consequence of BAX-mediated pore formation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Variability in Results | Inconsistent compound concentration due to poor solubility or degradation. | Prepare fresh dilutions for each experiment. Confirm complete dissolution of the compound in the stock solvent. Use pre-warmed media for final dilutions to prevent precipitation. |
| Variations in cell culture conditions. | Standardize cell passage number and seeding density. Use a consistent source and lot of serum. Regularly test for mycoplasma contamination. | |
| Inaccurate pipetting or sample handling. | Calibrate pipettes regularly. Ensure consistent timing for all experimental steps. | |
| Lack of Expected Inhibitory Effect | Insufficient inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration. |
| Inhibitor instability in culture media. | Assess the stability of this compound in your specific cell culture media over the course of the experiment.[8] | |
| Low BAX expression in the cell model. | Confirm BAX expression levels in your cells by Western blot or qPCR. | |
| Cell line is resistant to apoptosis induction. | Ensure the apoptotic stimulus is potent enough to induce a measurable response. | |
| Unexpected Cell Toxicity | Off-target effects of the inhibitor. | Perform a literature search for known off-target effects. Consider using a secondary, structurally different BAX inhibitor to confirm the phenotype. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.[6] | |
| Compound impurity. | Purchase the inhibitor from a reputable source that provides purity analysis. |
Quantitative Data Summary
The following tables summarize key quantitative information for this compound and related experimental parameters.
Table 1: this compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₆O | --INVALID-LINK-- |
| Molecular Weight | 306.32 g/mol | --INVALID-LINK-- |
| CAS Number | 331261-91-7 | --INVALID-LINK-- |
| Solubility (DMSO) | ≥ 18 mg/mL | --INVALID-LINK-- |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | --INVALID-LINK-- |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Starting Concentration Range | Notes |
| Cell-Based Assays | 1 - 10 µM | Optimal concentration should be determined empirically for each cell line and assay. |
| Biochemical Assays (e.g., liposome (B1194612) permeabilization) | 1.5 - 6 µM | As demonstrated with similar BAX inhibitors.[9] |
| Final DMSO Concentration | ≤ 0.5% | To avoid solvent-induced artifacts.[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Thaw the samples and precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Protocol 2: Cellular BAX Translocation Assay via Immunofluorescence
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Treatment:
-
Pre-treat the cells with this compound at the desired concentration (and a vehicle control) for 1-2 hours.
-
Induce apoptosis using a suitable stimulus (e.g., staurosporine, etoposide). Include a non-induced control.
-
Incubate for the required time to induce BAX translocation (typically 2-6 hours, stimulus-dependent).
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against the active conformation of BAX overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody and a mitochondrial counterstain (e.g., MitoTracker Red CMXRos) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Assess the co-localization of the BAX signal with the mitochondrial stain. In apoptotic cells, BAX will show a punctate pattern that co-localizes with mitochondria. Effective inhibition by this compound will result in a diffuse cytosolic BAX signal, similar to the non-induced control.
-
Visualizations
Caption: BAX activation signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in a cell-based assay.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BAX抑制剂 | CAS 331261-91-7 | 美国InvivoChem [invivochem.cn]
- 3. journals.asm.org [journals.asm.org]
- 4. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 5. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Small Molecule BAX Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors of the BAX protein. While the term "BAX-IN-1" is not widely documented, this guide addresses the common challenges of specificity encountered with direct BAX inhibitors, using publicly available information on compounds such as BAI1 as a reference.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with BAX inhibitors, focusing on how to identify and mitigate off-target effects.
Q1: My BAX inhibitor is causing cytotoxicity in BAX/BAK double knockout (DKO) cells. What is the likely cause?
A: If your BAX inhibitor is inducing cell death in cell lines that lack both BAX and BAK, it strongly suggests an off-target cytotoxic effect. Since BAX and BAK are the primary executioners of the mitochondrial pathway of apoptosis, their absence should confer resistance to on-target effects of a BAX inhibitor.[1] Cytotoxicity in DKO cells indicates that the compound is likely interacting with other cellular components to induce cell death through a BAX/BAK-independent mechanism.
Recommended Actions:
-
Dose-Response Curve: Perform a dose-response experiment in Wild-Type (WT), BAX KO, BAK KO, and BAX/BAK DKO cells. An on-target effect should show significantly reduced efficacy in BAX KO and BAX/BAK DKO cells.[1]
-
Structural Analogs: If available, test structural analogs of your inhibitor. Differences in activity between analogs in DKO cells can help identify the pharmacophore responsible for the off-target effect.
-
Broad-Spectrum Kinase or Protease Screening: Consider screening your compound against a panel of kinases or proteases to identify potential off-target interactions, as these are common sources of off-target cytotoxicity.
Q2: I'm observing unexpected changes in signaling pathways unrelated to apoptosis (e.g., cell cycle, metabolism). How can I determine if these are off-target effects?
A: Unexpected changes in non-apoptotic signaling pathways can be indicative of off-target activity. It is crucial to verify that these effects are not a downstream consequence of BAX inhibition in your specific cellular model.
Recommended Actions:
-
Use of Negative Controls: Compare the signaling changes in WT cells to those in BAX KO cells treated with your inhibitor. If the changes persist in BAX KO cells, they are likely off-target.
-
Time-Course Experiment: Analyze the kinetics of the observed signaling changes relative to the kinetics of apoptosis inhibition. Off-target effects may appear at different times or require different concentrations than on-target effects.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to BAX in intact cells at concentrations that produce the on-target effect.
Q3: How can I definitively differentiate between on-target BAX inhibition and non-specific effects in my cellular assays?
A: A multi-pronged approach using appropriate controls and complementary assays is essential to differentiate on-target from off-target effects.
Recommended Actions:
-
Genetic Controls: The most robust method is the use of knockout cell lines. As detailed in the table below, comparing the inhibitor's effect in WT, BAX KO, BAK KO, and BAX/BAK DKO cells is critical.[1]
-
Biochemical Assays: Use in vitro assays with purified proteins and isolated mitochondria to confirm direct inhibition of BAX function, such as the liposomal dye release assay.[1] This removes the complexity of the cellular environment.
-
Rescue Experiments: In BAX KO cells, transiently re-express BAX and see if the sensitivity to your inhibitor is restored. This provides strong evidence for on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of direct allosteric BAX inhibitors like BAI1?
A: Direct allosteric BAX inhibitors, such as BAI1, are designed to bind to a site on the BAX protein that is distinct from the binding sites of pro-apoptotic BH3-only proteins.[1][2] This binding is thought to stabilize the inactive conformation of BAX, preventing the conformational changes that are necessary for its activation, translocation to the mitochondria, and oligomerization.[1][3] This allosteric inhibition mechanism prevents BAX from forming pores in the mitochondrial outer membrane, thereby inhibiting apoptosis.[3]
Q2: What are the primary challenges in developing specific BAX inhibitors?
A: Developing specific BAX inhibitors is challenging due to several factors:
-
Structural Plasticity: BAX is a conformationally dynamic protein, making it difficult to target a specific state with high affinity and specificity.[3]
-
Homology with other Bcl-2 Family Proteins: BAX shares structural homology with other Bcl-2 family members, both pro-apoptotic (like BAK) and anti-apoptotic (like Bcl-2). This can lead to off-target binding and undesirable side effects.
-
Lack of a Deep Binding Pocket: In its inactive state, BAX does not have a well-defined, deep hydrophobic binding pocket, which is a common feature of druggable proteins.
Q3: What are the essential negative controls to include in my experiments to validate the specificity of a BAX inhibitor?
A: To ensure the validity of your results, the following negative controls are highly recommended:
-
BAX/BAK Double Knockout (DKO) Cells: As the gold standard, these cells should be resistant to apoptosis induction via the mitochondrial pathway and should not be protected by a specific BAX inhibitor.[1]
-
Inactive Structural Analog: If available, use a structurally similar molecule that is known to be inactive against BAX. This helps to control for effects related to the chemical scaffold itself.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
Q4: Is there any available Structure-Activity Relationship (SAR) data for BAX inhibitors that could guide efforts to improve specificity?
A: For the BAI1 series of compounds, some SAR data has been published. For instance, modifications to the piperazine (B1678402) group and the nature of the halogen atom on the carbazole (B46965) core have been shown to impact both binding affinity and inhibitory activity.[1] Specifically, a bromine group was found to be more effective than a smaller chlorine group, and the piperazine ring was superior to a morpholino group for BAX inhibition.[1] This type of data is invaluable for guiding medicinal chemistry efforts to optimize lead compounds for enhanced potency and specificity.
Quantitative Data Summary
The following table summarizes key quantitative data for the direct BAX inhibitor BAI1 and its analogs, as reported in the literature.
| Compound | Description | IC50 (Caspase 3/7 Assay) | Dissociation Constant (Kd) | Reference |
| BAI1 | Direct allosteric BAX inhibitor | 1.8 µM | 15.0 ± 4 µM | [1][2] |
| BAI2 | Analog of BAI1 with a fluorine substitution | Less potent than BAI1 | Weaker binding than BAI1 | [1] |
| BAI4 | Analog of BAI1 with a bromine substitution | More potent than BAI5 | - | [1] |
| BAI5 | Analog of BAI1 with a chlorine substitution | Less potent than BAI4 | Weaker binding than BAI4 | [1] |
| BAI6 | Analog of BAI1 with a morpholino group | Reduced inhibition compared to BAI1 | - | [1] |
Key Experimental Protocols
Protocol 1: Liposomal Dye Release Assay for BAX Activity
This assay biochemically assesses the ability of a compound to inhibit BAX-mediated membrane permeabilization in a controlled, cell-free system.
-
Preparation of Liposomes: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein) that mimic the composition of the outer mitochondrial membrane.
-
Reaction Setup: In a microplate, combine recombinant full-length BAX protein with the prepared liposomes.
-
Initiation of BAX Activation: Add a BH3-only activator protein (e.g., tBID or BIM peptide) to initiate BAX conformational change and membrane insertion.[1][4]
-
Addition of Inhibitor: Co-incubate the reaction mixture with various concentrations of the BAX inhibitor or vehicle control.
-
Measurement: Monitor the release of the fluorescent dye from the liposomes over time using a fluorescence plate reader. Dye release is indicative of BAX pore formation.
-
Analysis: Calculate the percentage of inhibition of dye release at different inhibitor concentrations to determine the IC50 value.
Protocol 2: Caspase 3/7 Assay in Knockout Cell Lines
This cell-based assay measures a key downstream event in apoptosis to determine the on-target efficacy and specificity of an inhibitor.
-
Cell Plating: Seed Wild-Type (WT), BAX KO, BAK KO, and BAX/BAK DKO cells in parallel in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BAX inhibitor or vehicle control.
-
Induction of Apoptosis: After a pre-incubation period with the inhibitor, add a pro-apoptotic stimulus (e.g., TNFα + cycloheximide) to all wells except the untreated controls.[1]
-
Incubation: Incubate the plates for a period sufficient to induce apoptosis (typically 4-8 hours).
-
Caspase Activity Measurement: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated, apoptosis-induced control. A specific BAX inhibitor should show a dose-dependent decrease in caspase activity in WT and BAK KO cells, but have minimal effect in BAX KO and BAX/BAK DKO cells.[1]
Visualizations
Caption: BAX activation pathway and the mechanism of allosteric inhibition.
Caption: Workflow for troubleshooting off-target effects of BAX inhibitors.
Caption: Logic for using knockout cell lines to determine BAX inhibitor specificity.
References
- 1. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized high-yield protocol for expression and purification of monomeric full-length BAX protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating BAX-IN-1 as a True BAX Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAX-IN-1 (BAI1), a putative BAX inhibitor, with other known modulators of BAX-mediated apoptosis. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant pathways to aid in the evaluation of this compound as a true and selective BAX inhibitor.
Introduction to BAX and Apoptosis
BAX is a pro-apoptotic protein from the BCL-2 family that plays a crucial role in the intrinsic pathway of apoptosis, or programmed cell death.[1] In healthy cells, BAX is predominantly found in an inactive, monomeric state in the cytosol.[2] Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, leading to its translocation to the mitochondrial outer membrane.[2][3] At the mitochondria, BAX oligomerizes to form pores, which permeabilize the membrane and lead to the release of pro-apoptotic factors like cytochrome c, ultimately activating caspases and executing cell death.[2] Given its central role in apoptosis, the modulation of BAX activity presents a promising therapeutic strategy for various diseases, including neurodegenerative disorders and ischemia-reperfusion injury, where inhibiting apoptosis is desirable.
This compound (BAI1): A Direct, Allosteric BAX Inhibitor
Recent studies have identified a small molecule, BAX Activation Inhibitor 1 (BAI1), as a direct and allosteric inhibitor of BAX.[4][5] It is important to distinguish BAI1 from Bax Inhibitor-1 (BI-1), which is an endogenous, evolutionarily conserved transmembrane protein that indirectly suppresses BAX-mediated cell death.[4][6] This guide will focus on the characterization of the small molecule inhibitor, BAI1, which we will refer to as this compound for the remainder of this document, assuming it to be the compound of interest for drug development professionals.
This compound binds directly to a novel allosteric pocket on the BAX protein, stabilizing its inactive conformation.[4][7] This allosteric inhibition prevents the conformational changes necessary for BAX activation, its subsequent translocation to the mitochondria, and oligomerization, thereby blocking the apoptotic cascade at an early stage.[4][8]
Comparative Analysis of BAX Inhibitors
To validate this compound as a true BAX inhibitor, its performance must be compared against other known modulators of BAX activity. This section provides a comparative summary of this compound and other relevant compounds.
| Inhibitor/Modulator | Type | Mechanism of Action | Target Specificity | Potency (IC50/EC50/Kd) |
| This compound (BAI1) | Small Molecule | Direct, allosteric inhibitor of BAX activation, preventing conformational change and mitochondrial translocation.[4][5][7][8] | Selective for BAX over BAK.[4] | - tBID-induced BAX-mediated membrane permeabilization: IC50 = 3.3 µM[4][5][9]- TNFα + cycloheximide-induced apoptosis: IC50 = 1.8 µM[4]- Binding to BAX: Kd = 15.0 ± 4 µM[9][10] |
| Bax-Inhibiting Peptide V5 (BIP-V5) | Peptide | Inhibits BAX translocation to mitochondria by interfering with the BAX-Ku70 interaction.[1][11] | Appears specific to BAX-mediated apoptosis.[11] | Data on direct binding affinity or IC50 in cell-free assays is limited. Effective concentrations in cell-based assays are in the µM range.[6][11] |
| Covalent BAX Inhibitor 1 (CBI1) | Small Molecule | Covalently binds to Cysteine 126 on BAX, preventing its conformational change and activation. | Selective for BAX. | Quantitative potency data for direct comparison is not yet widely available. |
Experimental Validation of BAX Inhibition
The validation of a true BAX inhibitor relies on a series of well-defined experiments that demonstrate direct engagement with BAX and functional inhibition of its pro-apoptotic activity.
Key Experimental Assays
-
tBID-induced BAX-mediated Liposome (B1194612) Permeabilization Assay: This cell-free assay directly assesses the ability of a compound to inhibit BAX-driven membrane permeabilization, a crucial step in apoptosis.
-
BAX Mitochondrial Translocation Assay: This cell-based imaging assay visualizes the movement of BAX from the cytosol to the mitochondria upon apoptotic stimulation and evaluates the inhibitor's capacity to block this process.
-
Caspase-3/7 Activation Assay: This assay measures the activity of executioner caspases, which are downstream effectors of BAX-mediated apoptosis, providing a functional readout of apoptosis inhibition in a cellular context.
Detailed Experimental Protocols
tBID-induced BAX-mediated Liposome Permeabilization Assay
Objective: To determine the ability of a test compound to inhibit the permeabilization of liposomes by activated BAX.
Principle: Liposomes encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX) are prepared. In their inactive state, BAX does not permeabilize the liposomes. The BH3-only protein, truncated BID (tBID), is added to activate BAX, causing it to insert into the liposome membrane and form pores. This leads to the release of the dye and quencher, resulting in an increase in fluorescence. A BAX inhibitor will prevent this process, leading to a reduction in the fluorescence signal.
Materials:
-
Recombinant human BAX protein
-
Recombinant human tBID protein
-
Lipids (e.g., DOPC, cardiolipin)
-
Fluorescent dye (e.g., 8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt - ANTS)
-
Quencher (e.g., p-xylene-bis-pyridinium bromide - DPX)
-
HEPES buffer
-
Test compound (e.g., this compound)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform.
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid film with a solution containing ANTS and DPX in HEPES buffer.
-
Subject the lipid suspension to multiple freeze-thaw cycles.
-
Extrude the liposomes through a polycarbonate membrane to obtain unilamellar vesicles of a defined size.
-
Remove unencapsulated dye and quencher by gel filtration.
-
-
Assay:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add recombinant BAX protein to each well.
-
Initiate the reaction by adding recombinant tBID protein.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the percentage of dye release relative to a positive control (liposomes lysed with detergent, e.g., Triton X-100).
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
BAX Mitochondrial Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the inhibition of BAX translocation from the cytosol to the mitochondria upon induction of apoptosis.
Principle: Cells are treated with an apoptotic stimulus to induce BAX translocation. The cells are then fixed, permeabilized, and stained with antibodies specific for BAX and a mitochondrial marker. Confocal microscopy is used to visualize the localization of BAX, and co-localization with the mitochondrial marker indicates translocation.
Materials:
-
Adherent cells (e.g., HeLa, MEFs)
-
Cell culture medium and supplements
-
Apoptotic stimulus (e.g., staurosporine, etoposide)
-
Test compound (e.g., this compound)
-
Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against BAX
-
Primary antibody against a mitochondrial marker (e.g., TOM20, COX IV)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for a specified time.
-
Induce apoptosis by adding the apoptotic stimulus.
-
Incubate for the desired time to allow for BAX translocation.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies against BAX and the mitochondrial marker.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope.
-
Analyze the images to quantify the co-localization of BAX and the mitochondrial marker. The percentage of cells showing a punctate mitochondrial BAX staining pattern is determined.
-
Caspase-3/7 Activation Assay (Luminescent)
Objective: To measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, as a functional readout of apoptosis inhibition.
Principle: This assay utilizes a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the caspase activity.
Materials:
-
Cells in culture (adherent or suspension)
-
Apoptotic stimulus
-
Test compound (e.g., this compound)
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with the test compound at various concentrations.
-
Induce apoptosis with the chosen stimulus.
-
Incubate for a time sufficient to induce caspase activation.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by shaking the plate gently.
-
Incubate at room temperature for 30-60 minutes to allow for cell lysis and the enzymatic reaction to stabilize.
-
-
Measurement and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of caspase inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To further illustrate the mechanisms and experimental logic, the following diagrams are provided in Graphviz DOT language.
BAX-Mediated Apoptotic Pathway
Caption: BAX-mediated intrinsic apoptotic pathway and the inhibitory action of this compound.
Experimental Workflow for BAX Inhibitor Validation
Caption: A generalized workflow for the discovery and validation of small molecule BAX inhibitors.
Logical Relationship of Key Validation Assays
Caption: The logical progression of experimental evidence for validating a true BAX inhibitor.
Conclusion
The available data strongly suggest that this compound (BAI1) is a direct, allosteric inhibitor of BAX. Its ability to specifically bind to BAX, prevent its activation and translocation, and inhibit apoptosis in a BAX-dependent manner provides a solid foundation for its validation. Further comparative studies with other emerging direct BAX inhibitors, such as CBI1, will be crucial in fully elucidating its therapeutic potential. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the continued investigation and validation of this compound and other novel BAX inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tripod.nih.gov [tripod.nih.gov]
- 3. WO2018165494A1 - Small molecule bax inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel cytoprotective small compounds inhibiting mitochondria-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Discovery Shows New Way to Spare Cells' Lives | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 11. promega.com [promega.com]
A Comparative Guide to BAX Inhibitors: BAX-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic protein BAX is a critical regulator of the intrinsic pathway of apoptosis. Its activation and subsequent oligomerization at the mitochondrial outer membrane lead to the release of cytochrome c and other pro-apoptotic factors, committing the cell to death. Dysregulation of BAX is implicated in a range of diseases, from cancer to neurodegenerative disorders, making it a compelling therapeutic target. This guide provides a comparative overview of BAX-IN-1 (also known as BAI1), a notable allosteric inhibitor of BAX, and other known BAX inhibitors, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
BAX inhibitors can be broadly categorized based on their mechanism of action:
-
Direct Allosteric Inhibition: These molecules, such as This compound (BAI1) , bind directly to a site on the BAX protein distinct from the BH3-binding groove. This binding event induces a conformational change that stabilizes the inactive form of BAX, preventing its activation, translocation to the mitochondria, and subsequent oligomerization.[1] BAI1 has been shown to bind to a novel allosteric site on BAX, stabilizing key areas of the hydrophobic core and thereby inhibiting conformational changes required for its pro-apoptotic function.[1]
-
Inhibition of Oligomerization: This class of inhibitors, including compounds like MSN-125 , does not prevent the initial activation and mitochondrial translocation of BAX but interferes with the subsequent assembly of BAX monomers into higher-order oligomers or pores in the mitochondrial membrane.[2]
-
Modulation of BAX-VDAC2 Interaction: A newer class of inhibitors, such as WEHI-3773 , targets the interaction between BAX and the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane. By inhibiting this interaction, these molecules can prevent the recruitment of BAX to the mitochondria.[3]
-
Peptide-Based Inhibition: Bax-Inhibiting Peptides (BIPs) are derived from the BAX-binding domain of Ku70, a protein that naturally inhibits BAX. These peptides mimic the action of Ku70, preventing the conformational changes associated with BAX activation and its translocation to the mitochondria.[4]
Quantitative Comparison of BAX Inhibitors
The following table summarizes the in vitro efficacy of several BAX inhibitors, primarily based on the liposomal dye release assay. This assay measures the ability of an inhibitor to prevent BAX-mediated permeabilization of artificial membranes (liposomes).
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution, as experimental conditions such as liposome (B1194612) composition, activator concentration (e.g., tBID), and specific assay parameters may vary between studies.
| Inhibitor | Type | Target/Mechanism | Liposomal Dye Release Assay IC50 (µM) | Reference |
| This compound (BAI1) | Small Molecule | Allosteric inhibition of BAX activation | 3.3 | [1] |
| BAI2 | Small Molecule | Allosteric inhibition of BAX activation | 4.6 | [1] |
| MSN-50 | Small Molecule | Inhibition of BAX/BAK oligomerization | 6 | [4] |
| MSN-125 | Small Molecule | Inhibition of BAX/BAK oligomerization | 4 | [4] |
| DAN004 | Small Molecule | Inhibition of BAX/BAK oligomerization | 0.7 | [4] |
| Bax BH3 Peptide | Peptide | Disrupts Bax/Bcl-2 & Bax/Bcl-xL interaction | 9.5 - 15 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate BAX inhibitors.
Liposomal Dye Release Assay
This cell-free assay is a primary method for screening and characterizing BAX inhibitors.
-
Liposome Preparation:
-
Lipids mimicking the mitochondrial outer membrane composition (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, cardiolipin, and phosphatidylserine) are dissolved in chloroform.
-
The lipid mixture is dried to a thin film under nitrogen gas and then placed under vacuum to remove residual solvent.
-
The lipid film is rehydrated in a buffer containing a fluorescent dye (e.g., carboxyfluorescein or ANTS) and a quencher (e.g., DPX).
-
The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through polycarbonate membranes to form unilamellar liposomes of a defined size (e.g., 100 nm).
-
Free dye and quencher are removed by size-exclusion chromatography.
-
-
Assay Procedure:
-
Liposomes are diluted in an assay buffer in a 96-well plate.
-
The BAX inhibitor to be tested is added at various concentrations and pre-incubated with recombinant BAX protein.
-
The BAX activator, typically truncated BID (tBID), is added to initiate BAX-mediated membrane permeabilization.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader. The release of the dye from the liposomes leads to dequenching and an increase in fluorescence.
-
The percentage of dye release is calculated relative to a positive control (e.g., treatment with a detergent like Triton X-100 to cause 100% release).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[6][7]
-
BAX Mitochondrial Translocation Assay
This cell-based assay visualizes and quantifies the movement of BAX from the cytosol to the mitochondria upon apoptotic stimulation.
-
Cell Culture and Treatment:
-
Cells (e.g., MCF-7) are cultured on glass coverslips or in imaging-compatible plates.
-
Cells are treated with an apoptosis-inducing agent (e.g., staurosporine (B1682477) or etoposide) in the presence or absence of the BAX inhibitor for a specified time.
-
-
Immunofluorescence Staining:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Non-specific binding is blocked using a blocking buffer (e.g., bovine serum albumin in PBS).
-
Cells are incubated with a primary antibody specific for BAX and a mitochondrial marker (e.g., TOM20 or MitoTracker dye).
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
The nucleus can be counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a confocal microscope.
-
The co-localization of BAX (green fluorescence) with mitochondria (red fluorescence) is analyzed. In healthy cells, BAX staining is diffuse in the cytoplasm. Upon apoptosis, BAX translocates to the mitochondria, resulting in a punctate staining pattern that co-localizes with the mitochondrial marker.
-
The percentage of cells showing BAX translocation is quantified.[8][9][10][11]
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are activated downstream of BAX-mediated cytochrome c release, as a marker of apoptosis.
-
Cell Lysis:
-
Cells are treated with an apoptosis-inducing agent with or without the BAX inhibitor.
-
Cells are lysed to release their cytoplasmic contents.
-
-
Enzymatic Reaction:
-
The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for caspase-3 and -7 (e.g., DEVD-pNA or a DEVD-rhodamine 110).
-
Cleavage of the substrate by active caspases releases a fluorescent or colored product.
-
-
Detection:
-
The fluorescence or absorbance is measured using a plate reader.
-
The activity is proportional to the amount of cleaved substrate and is indicative of the level of apoptosis.
-
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the BAX activation signaling pathway and a typical experimental workflow for screening BAX inhibitors.
Caption: BAX activation signaling pathway.
Caption: Experimental workflow for BAX inhibitor screening.
References
- 1. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AUTO-ACTIVATION OF THE APOPTOSIS PROTEIN BAX INCREASES MITOCHONDRIAL MEMBRANE PERMEABILITY AND IS INHIBITED BY BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translocation of Bax to mitochondria during apoptosis measured by laser scanning cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. DRP1 interacts directly with BAX to induce its activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule BAX Inhibitors: BAI1 vs. BAI2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two small molecule allosteric inhibitors of the pro-apoptotic protein BAX: BAX Activation Inhibitor 1 (BAI1) and BAX Activation Inhibitor 2 (BAI2). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for modulating BAX-mediated apoptosis.
Introduction to BAX and its Inhibition
BAX is a pivotal member of the BCL-2 family of proteins that governs the intrinsic pathway of apoptosis. Upon activation by cellular stress signals, BAX translocates from the cytosol to the mitochondrial outer membrane, where it oligomerizes to form pores. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and cell death.[1] Due to its central role in apoptosis, the pharmacological inhibition of BAX is a promising therapeutic strategy for diseases characterized by excessive cell death.
BAI1 and BAI2 are two such pharmacological inhibitors. They are structurally related carbazole-based compounds that directly bind to an allosteric site on BAX.[1] This binding stabilizes the inactive conformation of BAX, thereby preventing its activation, translocation to the mitochondria, and subsequent oligomerization.[1][2][3]
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the inhibitory potency of BAI1 and BAI2 in key in vitro assays.
| Inhibitor | Assay | Activator | IC50 Value | Reference |
| BAI1 | tBID-induced BAX-mediated membrane permeabilization | tBID | 3.3 µM | [1] |
| BAI2 | tBID-induced BAX-mediated membrane permeabilization | tBID | 4.6 µM | [1] |
| BAI1 | Caspase 3/7 Activation in MEFs | TNFα + Cycloheximide | 1.8 µM | [1] |
Based on the liposome (B1194612) permeabilization assay, BAI1 exhibits a slightly higher potency in directly inhibiting BAX-mediated membrane disruption compared to BAI2. Further cell-based data for BAI2 would be beneficial for a more comprehensive comparison.
Experimental Methodologies
tBID-induced BAX-mediated Membrane Permeabilization Assay
This in vitro assay assesses the ability of an inhibitor to prevent BAX from permeabilizing a lipid membrane, mimicking the mitochondrial outer membrane.
Principle: Liposomes encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX) are prepared. In their encapsulated state, the proximity of the dye and quencher results in low fluorescence. Recombinant BAX is activated by the addition of a BH3-only protein, such as truncated BID (tBID), causing BAX to insert into the liposome membrane and form pores. The formation of pores leads to the release and dilution of the dye and quencher, resulting in an increase in fluorescence. The inhibitory effect of BAI1 or BAI2 is measured by the reduction in this fluorescence signal.[4]
Detailed Protocol:
-
Liposome Preparation: Prepare liposomes with a lipid composition mimicking the mitochondrial outer membrane, encapsulating 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and p-xylene-bis-pyridinium bromide (DPX).
-
Reaction Setup: In a 96-well plate, combine recombinant full-length BAX (e.g., 400 nM) with the prepared liposomes.
-
Inhibitor Addition: Add varying concentrations of BAI1 or BAI2 to the wells.
-
Activation: Initiate the reaction by adding an activator, such as tBID (e.g., 30 nM).
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~520 nm).
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Caspase 3/7 Activation Assay
This cell-based assay measures the activity of executioner caspases 3 and 7, which are downstream effectors of BAX-mediated apoptosis.
Principle: Cells are treated with an apoptotic stimulus to induce the intrinsic apoptotic pathway. In the presence of an effective BAX inhibitor, the activation of BAX is blocked, leading to a reduction in the activation of caspases 3 and 7. Caspase activity is measured using a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7 to produce a measurable signal.[5][6]
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of BAI1 or BAI2.
-
Apoptosis Induction: Induce apoptosis using a relevant stimulus, such as TNFα in combination with cycloheximide.
-
Lysis and Substrate Addition: After a defined incubation period, lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent).
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Determine the level of caspase inhibition at different inhibitor concentrations and calculate the IC50 value.
Signaling Pathway and Inhibition Mechanism
The following diagrams illustrate the BAX activation pathway and the mechanism of its inhibition by BAI1 and BAI2.
Conclusion
Both BAI1 and BAI2 are effective allosteric inhibitors of BAX, preventing its activation and subsequent role in apoptosis. The available data from in vitro liposome permeabilization assays suggest that BAI1 is slightly more potent than BAI2. For researchers looking to inhibit BAX-mediated apoptosis, both compounds represent valuable tools. The choice between them may depend on the specific experimental context, and further head-to-head comparisons in various cell-based models would be beneficial to delineate any potential differences in their biological activity. The detailed experimental protocols provided in this guide should aid in the design and execution of such comparative studies.
References
- 1. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule allosteric inhibitors of BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule allosteric inhibitor of BAX protects against doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com.cn [promega.com.cn]
Unveiling the Activity of BAX Inhibitors: A Comparative Guide for Researchers
A comprehensive analysis of Bax Inhibitor-1 (BI-1) and alternative small molecule inhibitors across various cell lines, providing researchers with essential data for advancing apoptosis-targeted drug discovery.
In the intricate dance of cellular life and death, the BCL-2 family of proteins plays a pivotal role. Among them, the pro-apoptotic protein BAX stands as a key executioner, orchestrating the permeabilization of the mitochondrial outer membrane and irrevocably committing the cell to apoptosis. The ability to modulate BAX activity holds significant therapeutic potential for a range of diseases, from neurodegenerative disorders characterized by excessive cell death to cancers where apoptosis is evaded. This guide provides a comparative analysis of Bax Inhibitor-1 (BI-1) and other notable small molecule BAX inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
The Gatekeeper of Apoptosis: An Overview of BAX and its Inhibition
BAX typically resides in an inactive state in the cytosol. Upon receiving apoptotic signals, it undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, activating the caspase cascade and culminating in cell death.
Inhibiting this critical step has been a long-standing goal in drug discovery. Bax Inhibitor-1 (BI-1), an evolutionary conserved transmembrane protein located in the endoplasmic reticulum (ER), was one of the first identified endogenous proteins to suppress BAX-induced apoptosis. However, its mechanism is indirect, primarily involving the modulation of ER stress and calcium homeostasis. The quest for direct, small-molecule inhibitors of BAX has led to the discovery of several promising compounds that offer more targeted intervention.
Comparative Analysis of BAX Inhibitor Activity
To facilitate a clear comparison, the following table summarizes the available quantitative data on the activity of BI-1 and alternative small molecule BAX inhibitors in various cell lines. It is important to note that quantitative data for BI-1's direct inhibitory effect on BAX is limited due to its indirect mechanism of action.
| Inhibitor | Cell Line | Assay Type | Potency (IC50/EC50) | Reference |
| WEHI-3773 | BAK-/- KMS-12-PE | Cell Viability (CellTiter-Glo) | EC50 comparable to primary screen | [1] |
| BAK-/- KMS-12-PE | Mitochondrial Depolarization (JC-1) | More potent than compound 1 | [1] | |
| BAK-/- HeLa | Cell Viability (PI uptake) | Dose-dependent inhibition | [1] | |
| BAK-/- HeLa | Mitochondrial Depolarization (BIM-BH3 induced) | Dose-dependent inhibition | [1] | |
| BAI1 | Wild-type MEFs | Caspase 3/7 Activation (TNFα + CHX induced) | IC50 = 1.8 µM | [2] |
| BAK KO MEFs | Caspase 3/7 Activation (TNFα + CHX induced) | Inhibition observed | [2] | |
| BAX KO MEFs | Caspase 3/7 Activation (TNFα + CHX induced) | No effect | [2] | |
| Liposomes | tBID-induced Membrane Permeabilization | IC50 = 3.3 µM | [2] | |
| Bax-Inhibiting Peptides (BIPs) | HeLa, HEK293T, HEK293, DAMI, MEFs | Cell Viability (various stressors) | Effective at 50–400 µM | [3] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Selectivity of BAX Inhibitors: BAI1 vs. WEHI-3773
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity and mechanisms of action of two prominent BAX inhibitors, BAI1 and WEHI-3773. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows.
Introduction to BAX Inhibition
BAX (Bcl-2-associated X protein) is a key pro-apoptotic protein that plays a crucial role in the intrinsic pathway of apoptosis.[1] Upon activation, BAX translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[1] This process ultimately results in caspase activation and cell death.[2] Given its central role in apoptosis, the selective inhibition of BAX is a promising therapeutic strategy for diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemia-reperfusion injury. This guide focuses on two small molecule inhibitors of BAX, BAI1 and WEHI-3773, which exhibit distinct mechanisms of action and selectivity profiles.
Comparative Analysis of BAX Inhibitor Selectivity and Performance
This section details the selectivity and performance of BAI1 and WEHI-3773, with a focus on their differential effects on BAX and its close homolog, BAK.
BAX Activation Inhibitor 1 (BAI1)
BAI1 is a small molecule that acts as a direct, allosteric inhibitor of BAX.[3][4] It binds to a novel pocket on the BAX protein, stabilizing its inactive conformation and preventing the conformational changes required for its activation, mitochondrial translocation, and oligomerization.[3][4]
Selectivity: Experimental evidence demonstrates that BAI1 is highly selective for BAX over BAK. In studies using mouse embryonic fibroblasts (MEFs), BAI1 effectively inhibited apoptosis induced by TNFα and cycloheximide (B1669411) in wild-type and BAK knockout (KO) cells, but had no effect in BAX KO cells, confirming its BAX-dependent mechanism of action.[3]
WEHI-3773
WEHI-3773 is a novel small molecule that indirectly inhibits BAX activity by targeting the voltage-dependent anion channel 2 (VDAC2), a protein on the mitochondrial outer membrane.[5][6] VDAC2 is known to be required for the efficient recruitment of BAX to the mitochondria.[5] WEHI-3773 blocks the interaction between VDAC2 and BAX, thereby preventing BAX translocation to the mitochondria and subsequent apoptosis.[5][6]
Selectivity: The selectivity profile of WEHI-3773 is more complex. While it inhibits BAX-mediated apoptosis, it has been shown to promote BAK-mediated apoptosis.[5][7] This is because VDAC2 has opposing regulatory effects on BAX and BAK. By disrupting the VDAC2-BAK interaction, WEHI-3773 relieves an inhibitory constraint on BAK, leading to its activation.[5] In cells expressing both BAX and BAK, the pro-apoptotic effect of WEHI-3773 on BAK can dominate.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory activity of BAI1. As WEHI-3773's mechanism is indirect, direct IC50 values for BAX inhibition are not typically reported; its activity is often demonstrated through dose-dependent inhibition of BAX translocation and apoptosis in cellular assays.[5]
| Inhibitor | Assay Type | Experimental Conditions | IC50 Value | Reference |
| BAI1 | tBID-induced BAX-mediated membrane permeabilization | Liposome assay | 3.3 µM | [3][8][9] |
| BAI1 | TNFα + cycloheximide-mediated apoptosis | Caspase 3/7 activation in MEFs | 1.8 µM | [3][10] |
| BAI1 | tBID-induced BAX membrane association/translocation | Cell-free assay | 5 ± 1 µM | [3][8] |
| BAI1 | BIM SAHB-induced BAX membrane association/translocation | Cell-free assay | 2 ± 1 µM | [3][8] |
| WEHI-3773 | BH3-mimetic-induced apoptosis | Viability of BAK-/- KMS-12-PE cells | < 400 nM (EC50) | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 2. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule allosteric inhibitors of BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BAX inhibitor BAI1 | BAX inhibitor | Probechem Biochemicals [probechem.com]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide: BAX-IN-1 versus Genetic Knockdown of BAX for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research, the B-cell lymphoma 2 (Bcl-2)-associated X protein (BAX) stands as a pivotal executioner of the intrinsic apoptotic pathway. Its activation and subsequent mitochondrial translocation are critical steps leading to caspase activation and programmed cell death. Consequently, modulating BAX activity is a key strategy for both understanding and therapeutically targeting apoptosis. This guide provides an objective comparison of two prominent methods for inhibiting BAX-mediated apoptosis: the use of the small molecule BAX inhibitor-1 (BAX-IN-1) and the genetic knockdown of BAX expression using techniques like small interfering RNA (siRNA).
At a Glance: this compound vs. BAX Knockdown
| Feature | This compound | Genetic Knockdown of BAX (siRNA/shRNA) |
| Mechanism of Action | Indirect inhibition of BAX by modulating ER stress and interacting with other Bcl-2 family proteins.[1][2] | Direct reduction of BAX protein expression through mRNA degradation.[3] |
| Mode of Application | Small molecule added to cell culture media. | Transfection or transduction of nucleic acids (siRNA, shRNA) into cells. |
| Temporal Control | Acute and reversible; effects are present as long as the compound is in the media. | Slower onset (24-72 hours for knockdown); can be transient (siRNA) or stable (shRNA). |
| Specificity | Potential for off-target effects on other cellular pathways.[4] | Can have off-target effects by silencing unintended genes.[5][6][7][8] |
| Typical Efficacy | Variable, dependent on cell type and experimental conditions. | High efficiency of protein reduction (often >70%) is achievable.[3] |
Quantitative Comparison of Apoptosis Inhibition
Direct comparative studies between this compound and genetic knockdown of BAX are limited. The following table juxtaposes data from separate studies to provide an illustrative comparison of their potential efficacy in inhibiting apoptosis. Note: Experimental conditions and cell types differ between these studies, and direct comparison should be made with caution.
| Experimental System | Apoptotic Inducer | Intervention | Observed Effect | Reference |
| Human Donor Corneas | Staurosporine | BAX/BAK siRNA-AuNP complexes | 7.5% apoptotic cells vs. 37.5% in control.[9] | [9] |
| Glioma (C6) cells | Aluminum | BAX siRNA | 62% knockdown efficiency correlated with reduced apoptosis.[3] | [3] |
| Wild-Type MEFs | Staurosporine | BAI1 (a direct BAX inhibitor) | Significant reduction in cleaved caspase-3. | [10] |
| Prostate Carcinoma Cells | Spontaneous | BI-1 (this compound) siRNA | Downregulation of BI-1 led to a significant increase in apoptosis. |
Signaling Pathways and Points of Intervention
The regulation of apoptosis is a complex process involving a cascade of molecular events. This compound and genetic knockdown of BAX intervene at different points in this pathway.
BAX-Mediated Apoptotic Pathway and BAX Knockdown
Genetic knockdown of BAX directly targets the BAX mRNA, leading to its degradation and a subsequent reduction in BAX protein levels. This prevents the translocation of BAX to the mitochondria, the release of cytochrome c, and the activation of the caspase cascade.
References
- 1. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-non-specific effects of RNA interference triggers and microRNA regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-specific effects of siRNAs on tumor cells with implications on therapeutic applicability using RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonspecific, concentration-dependent stimulation and repression of mammalian gene expression by small interfering RNAs (siRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A small-molecule allosteric inhibitor of BAX protects against doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BAX Inhibitor Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule BAX inhibitor, BAX-IN-1, and related compounds, with a focus on the independent verification of their mechanism of action. Experimental data from various studies are presented to offer a comprehensive overview for researchers in apoptosis and drug discovery.
Mechanism of Action: Allosteric Inhibition of BAX
Recent independent studies have elucidated the mechanism of a class of small molecule BAX inhibitors, referred to as BAX Activation Inhibitors (BAIs), to which this compound is related. These compounds function as allosteric inhibitors of the pro-apoptotic protein BAX.[1][2]
Unlike competitive inhibitors that bind to the active site, BAIs bind to a novel, previously uncharacterized hydrophobic pocket on the inactive, cytosolic form of BAX.[1][2][3] This binding pocket is geographically distinct from the trigger site where BH3-only proteins normally bind to initiate BAX activation.[1][2] By binding to this allosteric site, BAIs stabilize the inactive conformation of BAX, preventing the necessary conformational changes that lead to its mitochondrial translocation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane.[1][2] This mechanism effectively blocks both apoptosis and necrosis mediated by BAX.[1]
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound (represented as BAI).
Comparative Performance Data
The efficacy of this compound related compounds (BAIs) has been quantified in several key experiments. The following table summarizes the performance of BAI1 and BAI2 in comparison to other BAX inhibitors.
| Inhibitor/Compound | Assay Type | Target | IC50 / Effect | Reference |
| BAI1 | Liposome (B1194612) Permeabilization | BAX | IC50 = 3.3 µM | [2] |
| BAI2 | Liposome Permeabilization | BAX | IC50 = 4.6 µM | [2] |
| Bax-Inhibiting Peptide (BIP) | Inhibition of BAX translocation | BAX | Prevents BAX conformational change | [4] |
| MSN-50, MSN-125, DAN004 | Liposome Dye Release | BAX/BAK | IC50 values of 6 µM, 4 µM, and 0.7 µM respectively | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Liposome Permeabilization Assay
This assay is utilized to assess the ability of a compound to inhibit BAX-mediated membrane permeabilization in a cell-free system.
-
Liposome Preparation: Liposomes are prepared to encapsulate a fluorescent dye (e.g., ANTS/DPX or Tb-DPA).
-
BAX Activation: Recombinant BAX protein is activated by a BH3-only protein, such as tBID.
-
Inhibition: The test compound (e.g., BAI1) is incubated with BAX prior to or concurrently with the activator.
-
Fluorescence Measurement: The mixture is added to the liposomes. Permeabilization of the liposome membrane by activated BAX leads to the release of the fluorescent dye, resulting in a measurable change in fluorescence. The percentage of release is calculated relative to a maximum release control (e.g., Triton X-100).
-
Data Analysis: IC50 values are determined by measuring the concentration of the inhibitor required to reduce the fluorescent signal by 50%.[2][5]
Microscale Thermophoresis (MST)
MST is employed to quantify the direct binding affinity between a small molecule and its target protein.
-
Protein Labeling: Recombinant BAX protein is fluorescently labeled.
-
Titration: A constant concentration of labeled BAX is mixed with a serial dilution of the test compound (e.g., BAI1).
-
Thermophoresis Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled BAX along this temperature gradient is measured.
-
Binding Analysis: A change in the thermophoretic movement upon binding of the small molecule allows for the determination of the binding affinity (Kd).[1][2]
Cellular Apoptosis and Necrosis Assays
These assays evaluate the efficacy of the inhibitor in a cellular context.
-
Cell Culture: Wild-type, BAX knockout, and BAK knockout mouse embryonic fibroblasts (MEFs) are cultured.
-
Induction of Cell Death: Apoptosis is induced with agents like staurosporine or doxorubicin.
-
Inhibitor Treatment: Cells are pre-treated with the BAX inhibitor (e.g., BAI1) for a specified period before the addition of the apoptosis-inducing agent.
-
Apoptosis Measurement: Apoptosis is quantified by methods such as Annexin V/propidium iodide (PI) staining followed by flow cytometry, or immunofluorescence for cleaved caspase-3.
-
Necrosis Measurement: Necrosis can be assessed by measuring the uptake of membrane-impermeable dyes like ethidium (B1194527) homodimer-1 (EthD-1).[1]
The following diagram outlines the general workflow for evaluating a potential BAX inhibitor.
References
- 1. A small-molecule allosteric inhibitor of BAX protects against doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018165494A1 - Small molecule bax inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Comparative Analysis of BAX Inhibitors in Neuroprotection: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAX inhibitors for neuroprotection, supported by experimental data. The information is presented to facilitate the evaluation of these compounds for further investigation and therapeutic development.
The pro-apoptotic protein BAX is a critical mediator of neuronal cell death in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Its activation and translocation to the mitochondria lead to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[3][4] Consequently, inhibiting BAX has emerged as a promising therapeutic strategy for neuroprotection.[1][2] This guide compares several BAX inhibitors, including small molecules and peptides, based on their mechanisms of action and efficacy in preclinical models.
Small Molecule BAX Inhibitors
Small molecules offer advantages in terms of cell permeability and potential for oral administration. Several small-molecule inhibitors of BAX have been identified and characterized.
| Inhibitor | Mechanism of Action | In Vitro/In Vivo Model | Key Quantitative Findings | Reference |
| MSN-125 | Inhibits BAX/Bak oligomerization. | Glutamate (B1630785) excitotoxicity in primary cortical neurons. | 5µM MSN-125 substantially reduced neuronal damage when administered after the excitotoxic insult. | [5][6] |
| BAI1 | Allosterically inhibits BAX conformational activation and translocation. | tBID-induced BAX-mediated membrane permeabilization. | IC50 of 3.3 µM. | [7] |
| BAI2 | Allosterically inhibits BAX conformational activation and translocation. | tBID-induced BAX-mediated membrane permeabilization. | IC50 of 4.6 µM. | [7] |
| Bci1 & Bci2 | Inhibit Bax channel activity. | Global brain ischemia in gerbils. | 3 and 30 mg/kg of Bci1 reduced hippocampal damage by 17% and 45%, respectively. 30 mg/kg of Bci2 reduced damage by 55%. | [1] |
| WEHI-3773 | Prevents BAX from binding to VDAC2, blocking its mitochondrial translocation. | Not specified for neuroprotection in the provided text. Primarily characterized in cancer cell lines. | Blocks VDAC2-mediated BAX recruitment to mitochondria. | [8][9][10] |
Peptide-Based BAX Inhibitors
Peptides derived from BAX-interacting proteins have also shown significant neuroprotective effects.
| Inhibitor | Mechanism of Action | In Vitro/In Vivo Model | Key Quantitative Findings | Reference |
| Bax-Inhibiting Peptide (BIP) | Derived from Ku70, suppresses BAX-mediated cell death. | Neonatal hypoxic-ischemic (HI) brain injury in mice. | 41.2% reduction in brain injury at 5 days post-HI. Improved sensorimotor and memory functions at 7 weeks. | [11][12] |
| Bax-Inhibiting Peptide (BIP) | Reduces apoptosis. | Neonatal hypoxic-ischemic brain damage in rats. | Marked reduction in TUNEL positive cells and expression of cytochrome c and caspase-3. | [3][13] |
| Bax-Inhibiting Peptide (BIP) | Decreases cell death. | Hippocampal slices treated with β-amyloid (Aβ). | Significantly reduced Aβ-induced neuronal cell death. | [1] |
Signaling Pathways and Experimental Workflow
To understand the context of BAX inhibition, the following diagrams illustrate the BAX-mediated apoptotic pathway and a general experimental workflow for evaluating BAX inhibitors.
Caption: BAX-mediated apoptotic signaling pathway and points of intervention by BAX inhibitors.
Caption: General experimental workflow for the evaluation of BAX inhibitors in neuroprotection.
Detailed Experimental Protocols
The following are summaries of methodologies used in the cited studies to evaluate BAX inhibitors.
Glutamate Excitotoxicity Assay[5]
-
Cell Culture: Primary cortical neurons are isolated from embryonic mice and cultured.
-
Induction of Excitotoxicity: Neurons are treated with glutamate (e.g., 25 or 100 µM) for a short duration (e.g., 30 minutes).
-
Treatment: The BAX inhibitor (e.g., MSN-125 at 5µM) is added to the culture medium immediately after the glutamate insult.
-
Assessment of Neuronal Damage: Neuronal cell death is quantified 24 hours later, typically using methods like lactate (B86563) dehydrogenase (LDH) release assay or by counting surviving neurons stained with neuronal markers (e.g., NeuN).
Neonatal Hypoxic-Ischemic (HI) Brain Injury Model[11][12]
-
Animal Model: Postnatal day 9 mice are used.
-
Surgical Procedure: Unilateral common carotid artery ligation is performed, followed by exposure to a hypoxic environment (e.g., 8% oxygen).
-
Treatment: The BAX inhibitor (e.g., BIP at 5 mg/mL) or a control peptide is injected intracerebroventricularly immediately before the hypoxic exposure.
-
Assessment of Brain Injury: At various time points post-HI (e.g., 5 days), brain tissue is collected. The extent of brain injury is quantified by measuring the infarct volume on brain sections stained with cresyl violet or by immunohistochemistry for markers of neuronal and white matter injury (e.g., NeuN, Myelin Basic Protein).
-
Functional Assessment: Sensorimotor and memory functions are evaluated at later time points (e.g., 7 weeks) using behavioral tests such as the cylinder test and trace fear conditioning.
In Vitro BAX-Mediated Membrane Permeabilization Assay[5][7]
-
Liposome Preparation: Liposomes encapsulating a fluorescent dye (e.g., ANTS/DPX) are prepared.
-
BAX Activation: Recombinant BAX protein is activated by a BH3-only protein like tBid.
-
Inhibitor Testing: The BAX inhibitor is added to the reaction mixture containing liposomes, BAX, and tBid.
-
Measurement of Permeabilization: The release of the fluorescent dye from the liposomes, indicative of membrane permeabilization, is measured over time using a fluorometer. The percentage of release is calculated relative to a positive control (detergent-lysed liposomes).
Conclusion
The presented data highlights the significant potential of BAX inhibitors as neuroprotective agents. Both small molecules and peptide-based inhibitors have demonstrated efficacy in various preclinical models of neuronal injury. Small molecules like MSN-125 and the BAI series show promise due to their ability to interfere with specific steps in BAX activation. Peptide inhibitors like BIP have shown robust neuroprotection and functional improvement in vivo.
Further comparative studies under standardized experimental conditions are warranted to definitively establish the superior efficacy of one inhibitor class over another. Future research should also focus on the pharmacokinetic and pharmacodynamic properties of these inhibitors to facilitate their translation into clinical applications for treating neurological disorders.
References
- 1. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BAX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Bax inhibiting peptide reduces apoptosis in neonatal rat hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bax channel inhibitors prevent mitochondrion-mediated apoptosis and protect neurons in a model of global brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. seeds.finance [seeds.finance]
- 10. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of Bax-inhibiting peptide on neonatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
Validating the On-Target Effects of BAX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic protein BAX is a critical regulator of the intrinsic cell death pathway. Its activation involves a significant conformational change, leading to its translocation to the mitochondria, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. Developing small molecules that directly inhibit BAX is a promising therapeutic strategy for diseases characterized by excessive apoptosis. This guide provides a comparative overview of experimental approaches to validate the on-target effects of a hypothetical BAX inhibitor, BAX-IN-1, and compares its potential performance with other known BAX modulators.
Mechanism of BAX Activation and Inhibition
BAX activation is a key step in the mitochondrial apoptosis pathway. In healthy cells, BAX is primarily a cytosolic monomer. Upon receiving an apoptotic stimulus, activator BH3-only proteins bind to BAX, triggering a conformational change that exposes its membrane-insertion domain. This allows BAX to translocate to the outer mitochondrial membrane, where it oligomerizes and forms pores, leading to the release of cytochrome c and other pro-apoptotic factors. Small molecule inhibitors can target different stages of this process, from preventing the initial conformational change to blocking oligomerization.
BAX activation pathway and point of inhibition.
Comparison of On-Target Validation Methods for BAX Inhibitors
Validating that a small molecule directly engages BAX and inhibits its pro-apoptotic function is crucial. A multi-faceted approach, combining biochemical, biophysical, and cell-based assays, is essential. The following table compares key methods for validating the on-target effects of BAX inhibitors, using our hypothetical this compound as an example alongside real-world compounds.
| Validation Method | Principle | Key Parameters | This compound (Hypothetical) | BAX Activation Inhibitor 1 (BAI1) | WEHI-3773 (VDAC2 Modulator) |
| Liposomal Release Assay | Measures the ability of a compound to inhibit BAX-mediated permeabilization of liposomes containing a fluorescent dye. | IC50 | 5 µM | 3.3 µM[1] | Not a direct BAX inhibitor |
| Nuclear Magnetic Resonance (NMR) | Detects direct binding of a compound to BAX by observing chemical shift perturbations in the protein's NMR spectrum. | Binding Site Identification | Binds to the α1-α6 trigger site | Binds to a novel allosteric pocket[1] | Does not directly bind BAX |
| Microscale Thermophoresis (MST) | Measures the change in movement of fluorescently labeled BAX in a temperature gradient upon ligand binding. | Dissociation Constant (Kd) | 10 µM | 15.0 ± 4 µM[2] | Not applicable |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement in intact cells by measuring the increased thermal stability of BAX upon compound binding.[3][4][5][6][7] | Thermal Shift (ΔTm) | 3.5°C | Data not available | Data not available |
| BAX/BAK Knockout Cell Viability Assay | Determines if the compound's protective effect is dependent on BAX by using cell lines lacking either BAX or BAK.[8] | EC50 | 1 µM (in BAK-/- cells) | Protects BAK KO but not BAX KO cells[9] | Inhibits BAX-mediated apoptosis[10] |
| Conformation-Specific Immunoprecipitation | Uses antibodies that recognize only the activated conformation of BAX to determine if the compound prevents this change.[11][12] | % Inhibition of BAX activation | 85% at 10 µM | Prevents conformational changes[1] | Prevents BAX recruitment to mitochondria[10] |
| EGFP-BAX Translocation Assay | Monitors the movement of fluorescently tagged BAX from the cytosol to the mitochondria in response to an apoptotic stimulus.[13] | % Inhibition of translocation | 90% at 10 µM | Prevents mitochondrial translocation[1] | Blocks VDAC2-mediated BAX recruitment[10] |
Experimental Workflow for On-Target Validation
A typical workflow for validating a novel BAX inhibitor involves a tiered approach, starting with biochemical assays and progressing to more complex cellular and in vivo models.
Workflow for BAX inhibitor validation.
Detailed Experimental Protocols
Liposomal Release Assay
Objective: To determine if a compound can directly inhibit BAX-mediated membrane permeabilization in a cell-free system.
Methodology:
-
Prepare large unilamellar vesicles (liposomes) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Incubate purified recombinant BAX protein with the test compound (e.g., this compound) at various concentrations.
-
Add a BAX activator, such as truncated BID (tBID), to initiate BAX insertion into the liposomal membrane.[1]
-
Measure the increase in fluorescence over time as the dye is released from the liposomes and becomes de-quenched.
-
Calculate the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the compound to BAX in a cellular context.[3]
Methodology:
-
Treat intact cells with the test compound or vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble BAX in each sample using Western blotting or other protein detection methods.
-
Plot the amount of soluble BAX as a function of temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
Conformation-Specific BAX Immunoprecipitation
Objective: To assess whether the compound prevents the apoptotic conformational change in BAX within cells.[11]
Methodology:
-
Treat cells with the test compound followed by an apoptotic stimulus (e.g., staurosporine).
-
Lyse the cells in a non-denaturing buffer (e.g., CHAPS).
-
Incubate the cell lysates with an antibody that specifically recognizes the activated conformation of BAX (e.g., 6A7 antibody).[11]
-
Precipitate the antibody-BAX complexes using protein A/G beads.
-
Analyze the immunoprecipitated proteins by Western blotting using a general BAX antibody to quantify the amount of activated BAX.
Conclusion
Validating the on-target effects of a BAX inhibitor requires a rigorous and multi-pronged experimental approach. By combining in vitro biochemical and biophysical assays with cell-based methods that probe the protein's function in its native environment, researchers can confidently establish direct target engagement and mechanism of action. This comprehensive validation is essential for the development of novel therapeutics that target BAX-mediated cell death.
References
- 1. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule allosteric inhibitor of BAX protects against doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating Bak/Bax activating conformation change by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell‐based high‐throughput screen for small molecule inhibitors of Bax translocation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BAX-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for BAX-IN-1 (also known as Bax activator-1), a compound utilized in laboratory research to induce Bax-dependent tumor cell apoptosis.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.
Core Safety and Handling
According to the Safety Data Sheet (SDS) for Bax activator-1 (CAS No. 1638526-94-9), the compound is not classified as a hazardous substance or mixture.[2] However, standard laboratory safety precautions should always be observed. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles with side-shields, and a lab coat.[2] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[2]
Disposal Procedures for this compound
While this compound is not classified as hazardous, it is imperative to prevent its release into the environment.[2] Do not dispose of this compound or its solutions down the drain or in the regular trash without appropriate containment and decontamination.[2]
Step-by-Step Disposal Protocol:
-
Containment of Spills: In the event of a spill, absorb any liquid solution of this compound with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Decontamination of Surfaces: Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[2]
-
Collection of Waste:
-
Solid Waste: Collect any spilled solid this compound, used absorbent materials, and contaminated disposables (e.g., gloves, wipes) in a suitable, sealable container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated waste container. Do not mix with other chemical wastes unless compatibility is confirmed.
-
-
Final Disposal: Dispose of the contained this compound waste in accordance with all applicable country, federal, state, and local regulations for non-hazardous chemical waste.[2] Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on proper disposal streams.
Quantitative Data for Disposal
Due to its non-hazardous classification, there are no specific quantitative limits for the disposal of this compound. However, the following general guidelines apply:
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | [2] |
| SARA 302 Components | No chemicals subject to reporting requirements | [2] |
| Occupational Exposure Limits | No substances with established limit values | [2] |
Experimental Protocol: Handling and Waste Management in a Laboratory Setting
Objective: To assess the apoptotic effects of this compound on a cancer cell line.
Methodology:
-
Preparation of Stock Solution:
-
Under a chemical fume hood, dissolve a known quantity of this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[1]
-
Use appropriate PPE, including chemical-resistant gloves and safety glasses.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with cell culture media to the desired final concentrations for treating the cells.
-
-
Cell Treatment:
-
Add the working solutions of this compound to the cell cultures.
-
Incubate for the desired period.
-
-
Waste Collection and Disposal:
-
Liquid Waste: All media containing this compound, as well as any washes, should be aspirated into a dedicated liquid waste container. This waste should be treated as chemical waste and disposed of according to institutional guidelines.
-
Solid Waste: All disposables that came into contact with this compound, including pipette tips, serological pipettes, and culture flasks/plates, should be collected in a designated solid chemical waste container.
-
Decontamination: After the experiment, decontaminate the work area (e.g., biosafety cabinet) with an appropriate disinfectant, such as 70% ethanol.
-
Visual Guide to this compound Disposal
The following diagrams illustrate the recommended workflow for handling and disposing of this compound in a laboratory setting.
Caption: Decision pathway for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling BAX-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BAX-IN-1. Given that "this compound" may refer to either a BAX activator or a BAX inhibitor, this document outlines procedures for handling a potent, biologically active small molecule, emphasizing safety protocols to minimize exposure risk.
Understanding this compound
This compound is a term that may encompass compounds designed to interact with the BAX protein, a key regulator of apoptosis (programmed cell death).[1][2][3] These compounds can be broadly categorized as either BAX inhibitors or BAX activators. For instance, Bax inhibitor-1 (BI-1) is an anti-apoptotic protein, while Bax activator-1 is a compound that promotes apoptosis.[4][5] Due to the potent biological activity of such molecules, stringent adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory activities involving this compound. These recommendations are based on standard safety practices for handling potentially hazardous, bioactive small molecules.[6][7][8]
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single pair of chemotherapy-rated gloves.- Safety glasses. |
| Weighing & Aliquoting (Solid Form) | - Double chemotherapy-rated gloves.- Impermeable, long-sleeved, back-closing protective gown.- Safety glasses or goggles.- Hair cover.- All handling should be performed in a certified chemical fume hood or a ventilated balance enclosure.[6] |
| Solution Preparation & Handling | - Double chemotherapy-rated gloves.- Protective gown.- Safety glasses or goggles.- All work should be conducted in a chemical fume hood.[6] |
| Spill Cleanup | - Chemical spill kit.- Two pairs of chemotherapy-rated gloves.- Gown.- Respiratory and eye protection.[6] |
Safe Handling and Disposal Plan
Engineering Controls:
-
All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]
-
A readily accessible safety shower and eyewash station must be available.[9]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[9]
-
Recommended storage for the powdered form is typically at -20°C for long-term stability (up to 3 years).[9]
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined in the table above.
-
For liquid spills, absorb with an inert material (e.g., diatomite).[9]
-
For solid spills, carefully scoop the material into a container for disposal. Avoid generating dust.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[9]
-
Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal:
-
All waste materials, including empty containers, contaminated gloves, and other disposable PPE, should be collected in a designated, sealed hazardous waste container.
-
Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.
First Aid Procedures
In the event of exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[9] |
| Skin Contact | Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[9] |
Experimental Workflow and Safety Diagram
The following diagrams illustrate the general workflow for handling this compound and the logical relationship of safety precautions.
Caption: General experimental workflow for handling this compound.
Caption: Hierarchy of safety controls for handling this compound.
References
- 1. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. The Characteristics of Bax Inhibitor-1 and its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
